Hexanoylglycine-d11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
UPCKIPHSXMXJOX-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Deuterated Hexanoylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for synthesizing and purifying deuterated hexanoylglycine. This isotopically labeled compound is a valuable tool in metabolic research, particularly as an internal standard for the diagnosis and monitoring of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] The introduction of deuterium atoms allows for precise quantification in biological matrices using mass spectrometry-based methods.[3][4][5]
Proposed Synthesis of Deuterated Hexanoylglycine
The synthesis of deuterated hexanoylglycine can be achieved through the coupling of a deuterated hexanoic acid derivative with a protected glycine species, followed by deprotection. A common and effective method involves the conversion of deuterated hexanoic acid to its corresponding acyl chloride, which then reacts with a glycine ester to form the amide bond. Subsequent hydrolysis of the ester yields the desired product.
A plausible and efficient synthetic route is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. To prevent self-polymerization of glycine and other side reactions, the carboxyl group of glycine is typically protected as an ester (e.g., ethyl ester) during the coupling reaction.[6][7]
The proposed two-step synthesis is as follows:
-
Activation of Deuterated Hexanoic Acid: Commercially available deuterated hexanoic acid (e.g., hexanoic-d11 acid) is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8]
-
Amide Bond Formation and Deprotection: The resulting deuterated hexanoyl chloride is reacted with glycine ethyl ester hydrochloride in the presence of a base to neutralize the HCl and facilitate the nucleophilic attack of the amine group on the acyl chloride. The final step is the hydrolysis of the ethyl ester to yield deuterated hexanoylglycine.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of deuterated hexanoylglycine.
Detailed Experimental Protocols
Synthesis of Hexanoyl-d11 Chloride
Materials:
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexanoic-d11 acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude hexanoyl-d11 chloride is typically used in the next step without further purification.
Synthesis of Deuterated N-Hexanoylglycine
Materials:
-
Crude hexanoyl-d11 chloride
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve the crude hexanoyl-d11 chloride in a small amount of anhydrous DCM.
-
Add the hexanoyl-d11 chloride solution dropwise to the stirred glycine ethyl ester solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deuterated N-hexanoylglycine ethyl ester.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude deuterated hexanoylglycine.
Purification Methods
The crude deuterated hexanoylglycine can be purified using one or a combination of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: Purification can be achieved using silica gel column chromatography with a suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is a powerful technique for the final purification of the product.[12] A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or trifluoroacetic acid is commonly used.[13][14]
Characterization and Data Presentation
The identity, purity, and isotopic enrichment of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Techniques
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the deuterated hexanoylglycine. High-resolution mass spectrometry can be used to confirm the elemental composition and determine the degree of deuteration by analyzing the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a significant reduction or absence of signals corresponding to the hexanoyl chain protons, confirming successful deuteration. The remaining signals for the glycine moiety can be used to confirm the structure.
-
²H NMR: Will show signals corresponding to the deuterium atoms on the hexanoyl chain, confirming their presence and location.[15][16]
-
¹³C NMR: Will show the carbon signals of the molecule. The signals for deuterated carbons will be split into multiplets due to C-D coupling.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of deuterated hexanoylglycine.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1. Acyl Chloride Formation | Hexanoic-d11 acid | Hexanoyl-d11 chloride | - | - | >95% (crude) |
| 2. Coupling and Deprotection | Glycine ethyl ester HCl | Deuterated Hexanoylglycine (crude) | 1.28 | 0.95 | 74 |
| 3. Purification (e.g., Chromatography) | Crude Product | Purified Deuterated Hexanoylglycine | 0.95 | 0.76 | 80 |
| Overall Yield | ~59% | ||||
| Theoretical yields are based on a hypothetical 1g starting material of hexanoic-d11 acid. |
Table 2: Product Characterization
| Parameter | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Purity | HPLC | ≥ 98% | 99.2% |
| Molecular Weight | ESI-MS | [M-H]⁻ at m/z 185.1 (for d11) | Observed at m/z 185.1 |
| Isotopic Purity | MS | ≥ 98 atom % D | 98.5 atom % D |
| Structure | ¹H NMR | Conforms to the structure of N-hexanoylglycine with attenuation of hexanoyl proton signals | Conforms |
| ²H NMR | Signals corresponding to the hexanoyl chain deuterons | Conforms |
Application in Metabolic Research
Deuterated hexanoylglycine is primarily used as an internal standard in isotope dilution mass spectrometry assays for the quantification of endogenous hexanoylglycine. This is particularly important for the diagnosis of MCAD deficiency, where elevated levels of hexanoylglycine are a key biomarker.[1][17] The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[18][19]
Below is a simplified diagram of the glycine conjugation pathway, where hexanoyl-CoA is detoxified by conjugation with glycine.
References
- 1. researchgate.net [researchgate.net]
- 2. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protect [ch.ic.ac.uk]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Hexanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-277-1 [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 14. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Frontiers | The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Physical and chemical properties of Hexanoylglycine-d11
This technical guide provides a comprehensive overview of the physical and chemical properties of Hexanoylglycine-d11, a deuterated form of Hexanoylglycine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. The guide details the compound's properties, provides experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
This compound is the isotopically labeled analog of Hexanoylglycine, where 11 hydrogen atoms on the hexanoyl moiety have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Hexanoylglycine.
Quantitative Data Summary
The physical and chemical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | Hexanoylglycine |
| Molecular Formula | C₈D₁₁H₄NO₃[1][2] | C₈H₁₅NO₃ |
| Molecular Weight | 184.28 g/mol [1][2][3] | 173.21 g/mol |
| Physical State | White Solid[4] | Crystalline solid |
| Isotopic Enrichment | ≥99 atom % D[3] | Not Applicable |
| Melting Point | Not Available | Not Available[5] |
| Boiling Point | Not Available | Not Available[5] |
| Solubility (in PBS, pH 7.2) | Not Available | approx. 5 mg/mL[6] |
| Solubility (in Ethanol) | Not Available | approx. 50 mg/mL[6] |
| Solubility (in DMSO) | Not Available | approx. 30 mg/mL[6] |
| Solubility (in DMF) | Not Available | approx. 50 mg/mL[6] |
| Storage Temperature | Room Temperature[3] or -20°C | -20°C |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years.[3] | ≥ 4 years at -20°C |
Biological Significance and Metabolic Pathway
Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[6] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA. This excess hexanoyl-CoA is then conjugated with glycine in the mitochondria, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT), to form Hexanoylglycine, which is subsequently excreted in the urine.[6][7][8][9][10][11]
Metabolic Pathway of Hexanoylglycine Formation
Caption: Metabolic pathway illustrating the formation of Hexanoylglycine.
Experimental Protocols
This compound is primarily used as an internal standard in stable isotope dilution assays for the accurate quantification of endogenous Hexanoylglycine in biological samples, such as urine.
Synthesis of this compound
Reaction Scheme:
Deuterated Hexanoic Acid-d11 + Thionyl Chloride → Deuterated Hexanoyl Chloride-d11
Deuterated Hexanoyl Chloride-d11 + Glycine → this compound + HCl
General Laboratory Procedure:
-
Activation of Deuterated Hexanoic Acid: Deuterated hexanoic acid (Hexanoic acid-d11) is reacted with an excess of thionyl chloride, typically with gentle heating, to form deuterated hexanoyl chloride (Hexanoyl chloride-d11). The excess thionyl chloride is removed by distillation.
-
Acylation of Glycine: Glycine is dissolved in a suitable basic aqueous or organic solvent. The deuterated hexanoyl chloride-d11 is then added dropwise to the glycine solution under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction. The base neutralizes the hydrochloric acid formed during the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is acidified, and the product, this compound, is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Quantification of Hexanoylglycine using Stable Isotope Dilution Analysis
The use of this compound as an internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for this analysis.[13][14][15][16]
Experimental Workflow for Quantification
Caption: General workflow for the quantification of Hexanoylglycine.
Detailed Methodologies:
1. Sample Preparation:
-
A known volume of the biological sample (e.g., urine) is taken.
-
A precise amount of the internal standard, this compound, is added ("spiked") into the sample.
-
The acylglycines are then extracted from the sample matrix, often using solid-phase extraction (SPE).
-
For GC-MS analysis, the extracted acylglycines are derivatized to increase their volatility. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For LC-MS/MS, derivatization is often not necessary.[14][17][18][19]
2. Instrumental Analysis:
-
GC-MS: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Selected ion monitoring (SIM) is often used to monitor specific ions for Hexanoylglycine and this compound for sensitive and selective detection.[14][18][19]
-
LC-MS/MS: The extracted sample is injected into the liquid chromatograph, where compounds are separated based on their polarity. The eluent from the LC is introduced into the tandem mass spectrometer. Multiple reaction monitoring (MRM) is typically employed for quantification. This involves selecting the precursor ion of the analyte and its internal standard in the first mass analyzer, fragmenting them in a collision cell, and then selecting a specific product ion for each in the second mass analyzer. This technique provides very high selectivity and sensitivity.[13][15][16][17]
3. Data Analysis and Quantification:
-
The ratio of the peak area of the endogenous Hexanoylglycine to the peak area of the this compound internal standard is calculated.
-
This ratio is then used to determine the concentration of Hexanoylglycine in the original sample by comparing it to a calibration curve prepared with known concentrations of non-deuterated Hexanoylglycine and a constant concentration of the internal standard.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Hexanoylglycine in biological matrices. Its use in stable isotope dilution mass spectrometry assays is critical for the diagnosis and monitoring of inherited metabolic disorders like MCAD deficiency. This guide provides essential information for the effective application of this compound in a research and clinical setting.
References
- 1. N-Hexanoyl-d11-glycine | CAS | LGC Standards [lgcstandards.com]
- 2. Hexanoyl-d11 Glycine | CAS | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 9. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 12. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative LC/MS-MS Analysis of Urinary Acylglycines: Application to theDiagnosis of Inborn Errors of Metabolism [iris.unina.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. metbio.net [metbio.net]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Hexanoylglycine-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and enrichment of Hexanoylglycine-d11. This deuterated analog of Hexanoylglycine is a critical tool in metabolic research and clinical diagnostics, particularly as an internal standard for the quantification of its non-labeled counterpart in biological matrices.
Introduction to this compound
Hexanoylglycine is an N-acylglycine that serves as a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by mass spectrometry-based methods. The deuterium-labeled variant offers a distinct mass shift from the endogenous analyte, enabling precise and accurate measurement through isotope dilution mass spectrometry. The quality of this internal standard, specifically its isotopic purity and enrichment, is paramount to the reliability of analytical data.
Synthesis and Purification of this compound
The synthesis of this compound involves the coupling of a deuterated hexanoyl moiety with glycine. A common synthetic route is the acylation of glycine with a deuterated hexanoyl chloride.
Synthesis of Hexanoyl-d11-chloride
A plausible route to deuterated hexanoyl chloride begins with a commercially available deuterated precursor, such as hexanoic-d11 acid. The carboxylic acid is then converted to the more reactive acyl chloride.
Experimental Protocol: Synthesis of Hexanoyl-d11-chloride
-
To a solution of hexanoic-d11 acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude hexanoyl-d11-chloride, which can be used in the next step without further purification.
Synthesis of this compound
The deuterated acyl chloride is then reacted with glycine to form the final product.
Experimental Protocol: Synthesis of this compound
-
Glycine (1.5 eq) is dissolved in a basic aqueous solution (e.g., 1 M NaOH).
-
The solution is cooled to 0 °C, and hexanoyl-d11-chloride (1.0 eq), dissolved in a suitable organic solvent (e.g., tetrahydrofuran), is added dropwise while vigorously stirring.
-
The pH of the reaction is maintained between 9 and 10 by the addition of 1 M NaOH.
-
After the addition is complete, the reaction is stirred for an additional 2-3 hours at room temperature.
-
The reaction mixture is then acidified to a pH of approximately 2 with concentrated HCl.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
Purification
The crude product is typically purified by recrystallization or column chromatography.
Experimental Protocol: Purification of this compound
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
-
Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from any unreacted starting materials or byproducts.
Determination of Isotopic Purity and Enrichment
The isotopic purity and enrichment of this compound are critical quality attributes. These are typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
Mass Spectrometry Analysis
Mass spectrometry is a primary technique for assessing isotopic enrichment by analyzing the distribution of isotopologues.[4][5]
Experimental Protocol: Isotopic Enrichment Analysis by HRMS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to acquire the mass spectrum.
-
Data Acquisition: The mass spectrum is acquired in full scan mode, focusing on the m/z range of the molecular ion ([M+H]+ or [M-H]-).
-
Data Analysis:
-
The relative intensities of the ion corresponding to this compound and its lower isotopologues (d10, d9, etc.) are measured.
-
The isotopic enrichment is calculated based on the relative abundance of the fully deuterated species compared to the sum of all isotopologues.
-
Corrections for the natural isotopic abundance of other elements (C, N, O) should be applied for accurate determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the location and extent of deuteration.[6]
Experimental Protocol: Isotopic Purity Analysis by NMR
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR: The ¹H NMR spectrum is acquired to detect any residual proton signals in the positions intended for deuteration. The absence or significant reduction of these signals indicates high isotopic enrichment.
-
²H NMR: The ²H NMR spectrum is acquired to directly observe the deuterium signals. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration.
-
Data Analysis: The relative integrals of the residual proton signals in the ¹H NMR spectrum compared to a non-deuterated internal standard can be used to quantify the isotopic purity.
Quantitative Data Summary
The following tables summarize typical quantitative data for commercially available this compound. Specific values may vary between batches and suppliers, and it is crucial to refer to the certificate of analysis for the specific lot being used.
| Parameter | Typical Specification |
| Chemical Purity | >98% |
| Isotopic Enrichment (d11) | >98 atom % D |
Table 1: General Specifications for this compound.
| Isotopologue | Relative Abundance (%) |
| d11 | >98.0 |
| d10 | <2.0 |
| d9 | <0.5 |
| d0 (unlabeled) | <0.1 |
Table 2: Typical Isotopic Distribution of this compound.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for Isotopic Purity and Enrichment Determination.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Hexanoylglycine-d11: Commercial Availability, and Application in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hexanoylglycine-d11, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of hexanoylglycine. This document details its commercial suppliers, and availability, and presents a synthesized experimental protocol for its application in the diagnosis of inborn errors of metabolism, specifically Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Commercial Suppliers and Availability
This compound is a specialized chemical available from a select number of commercial suppliers. Its availability is critical for researchers requiring a reliable internal standard for mass spectrometry-based assays. Below is a summary of known suppliers and product specifications. Availability and stock status are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Sizes | Stock Status |
| CDN Isotopes | N-Hexanoyl-d11-glycine | D-7635 | 99 atom % D | 10 mg, 50 mg | In Stock |
| Fisher Scientific | N-Hexanoyl-d11-glycine, CDN | AC468390010 | 99 atom % D, min 98% Chemical Purity | 0.01 g | Check with supplier |
| LGC Standards | Hexanoyl-d11 Glycine | TRC-H281203-25MG | Not specified | 2.5 mg, 25 mg | In stock |
| CymitQuimica | Hexanoyl glycine-d11 | IN-DA01864I | 98% | Various | Discontinued |
| MedchemExpress | This compound | HY-139433S | Not specified | Not specified | Inquire |
The Role of this compound in MCAD Deficiency Diagnosis
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1][2] The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids for energy, particularly during periods of fasting.[2] This results in the accumulation of specific metabolites, including hexanoylglycine, which is excreted in the urine.[1][3] The quantitative analysis of urinary hexanoylglycine is a key diagnostic marker for MCAD deficiency.[4]
To ensure the accuracy and precision of this quantification, a stable isotope-labeled internal standard, such as this compound, is employed in a technique called stable isotope dilution analysis coupled with mass spectrometry.[5][6] This method allows for the correction of any analyte loss during sample preparation and analysis, providing highly reliable results.
Metabolic Pathway in MCAD Deficiency
The following diagram illustrates the simplified metabolic pathway of fatty acid oxidation and the biochemical consequence of MCAD deficiency.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexanoylglycine-d11 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexanoylglycine-d11, including its certificate of analysis, specifications, and its application in analytical methodologies. This document is intended for use by researchers, scientists, and professionals in drug development who are engaged in metabolic research and the diagnosis of inherited metabolic disorders.
Certificate of Analysis and Specifications
This compound is the deuterated form of Hexanoylglycine and is primarily utilized as an internal standard in stable isotope dilution analysis for the quantification of Hexanoylglycine. Due to its use as an internal standard, its specifications are critical for accurate analytical measurements. Below is a summary of available specifications for both the deuterated and non-deuterated forms.
This compound
| Parameter | Specification |
| Molecular Formula | C₈H₄D₁₁NO₃ |
| Molecular Weight | 184.28 |
| Purity | ≥98% |
| Form | Solid |
| Storage | -20°C |
Hexanoylglycine
| Parameter | Specification | Reference |
| CAS Registry No. | 24003-67-6 | [1] |
| Formal Name | N-1-oxohexyl-glycine | [1] |
| Synonym | NSC 224460 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Formula Weight | 173.2 | [1] |
| Purity | ≥95% | [2] |
| Supplied as | A crystalline solid | |
| Storage | -20°C | |
| Stability | ≥ 4 years | |
| Solubility | DMF: ~50 mg/ml, DMSO: ~30 mg/ml, Ethanol: ~50 mg/ml, PBS (pH 7.2): ~5 mg/ml | [1] |
Experimental Protocols
Hexanoylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.[1][3] Its accurate quantification in biological matrices like urine is crucial for diagnosis. The gold-standard method for this analysis is stable isotope dilution gas chromatography-mass spectrometry (GC-MS), which utilizes this compound as an internal standard.[4]
Stable Isotope Dilution Analysis of Hexanoylglycine in Urine by GC-MS
This protocol outlines the key steps for the quantitative analysis of Hexanoylglycine in urine.
1. Sample Preparation:
-
A known amount of the internal standard, this compound, is added to a urine sample.
-
The sample is then acidified.
-
The acylglycines are extracted from the urine using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
2. Derivatization:
-
To increase volatility for GC analysis, the dried extract is derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxyl and N-H groups to their trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): The derivatized compounds are separated on a capillary column (e.g., a nonpolar or medium-polarity column). The temperature program is optimized to ensure good separation of Hexanoylglycine from other components in the sample.
-
Mass Spectrometry (MS): The mass spectrometer is operated in the selected ion monitoring (SIM) mode. Specific ions for both the derivatized Hexanoylglycine and the derivatized this compound internal standard are monitored.
-
For TMS-derivatized Hexanoylglycine, characteristic ions are selected for quantification and confirmation.
-
For TMS-derivatized this compound, the corresponding mass-shifted ions are monitored.
-
4. Quantification:
-
A calibration curve is generated by analyzing standards containing known concentrations of Hexanoylglycine and a fixed concentration of this compound.
-
The ratio of the peak area of the analyte (Hexanoylglycine) to the peak area of the internal standard (this compound) is calculated for both the standards and the unknown samples.
-
The concentration of Hexanoylglycine in the urine sample is determined by comparing its peak area ratio to the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
In individuals with MCAD deficiency, the mitochondrial beta-oxidation of medium-chain fatty acids is impaired.[5] This leads to an accumulation of medium-chain acyl-CoAs, particularly hexanoyl-CoA. The body attempts to detoxify this buildup by conjugating hexanoyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase. This results in the formation of Hexanoylglycine, which is then excreted in the urine at elevated levels.
Caption: Metabolic pathway of Hexanoylglycine formation in MCAD deficiency.
Experimental Workflow for Hexanoylglycine Analysis
The following diagram illustrates the general workflow for the quantification of Hexanoylglycine in a biological sample using stable isotope dilution GC-MS.
Caption: Workflow for Hexanoylglycine analysis by GC-MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
Core Application: Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
An In-Depth Technical Guide on the Role of Hexanoylglycine-d11 in Metabolic Pathway Studies
Introduction
In the landscape of metabolic research and clinical diagnostics, the accurate quantification of endogenous small molecules is paramount. N-hexanoylglycine is an acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism.[1] Acylglycines are typically minor metabolites of fatty acids; however, their excretion can be significantly increased in several metabolic disorders, making their precise measurement a valuable diagnostic tool.[1]
The gold standard for such quantification is mass spectrometry, often coupled with liquid chromatography (LC-MS). To achieve the highest degree of accuracy and precision, stable isotope dilution analysis is employed. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated analog of N-hexanoylglycine, is specifically designed for this purpose. Its chemical properties are nearly identical to the endogenous compound, but its increased mass allows it to be distinguished by the mass spectrometer. This guide provides a comprehensive overview of the role of this compound in metabolic studies, with a focus on its application in diagnosing Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
MCAD deficiency is a rare, autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[2] This impairment of the mitochondrial fatty acid β-oxidation process leads to severe metabolic consequences, particularly during periods of fasting or illness.[2]
In a healthy individual, fatty acids are broken down in a stepwise process within the mitochondria. The medium-chain acyl-CoA dehydrogenase (MCAD) enzyme is responsible for a key step in the oxidation of fatty acids with chain lengths between 6 and 12 carbons. In individuals with MCAD deficiency, this enzymatic step is blocked. Consequently, medium-chain acyl-CoAs, such as hexanoyl-CoA, accumulate. The body attempts to detoxify and excrete these accumulating metabolites by conjugating them with glycine, a process catalyzed by glycine N-acyltransferase.[1] This reaction forms N-hexanoylglycine, which is then excreted in the urine at significantly elevated levels.[2][3] Therefore, urinary N-hexanoylglycine is a highly specific and sensitive biomarker for diagnosing MCAD deficiency.[3][4]
Caption: Metabolic fate of hexanoyl-CoA in healthy vs. MCAD deficient states.
Quantitative Data in MCAD Deficiency Diagnosis
The quantification of N-hexanoylglycine in urine is a critical diagnostic marker for MCAD deficiency. The use of this compound as an internal standard allows for the precise determination of these levels, clearly distinguishing affected individuals from healthy controls.[3]
| Condition | Urinary N-Hexanoylglycine Level (µg/mg of creatinine) |
| Normal | 1 - 2 |
| MCAD Deficiency (Asymptomatic) | 3 - 170 |
| MCAD Deficiency (Acute Stage) | 20 - 600 |
| Table 1: Representative urinary concentrations of N-hexanoylglycine. Data sourced from literature reports.[5] |
The Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is an analytical methodology that provides highly accurate quantification by correcting for analyte loss during sample processing and for signal fluctuations in the mass spectrometer.
The core principle involves adding a known amount of a stable isotope-labeled standard (this compound) to an unknown quantity of the native analyte (N-hexanoylglycine) in the biological sample. The labeled standard and the native analyte are chemically identical and thus behave identically during extraction, derivatization, and chromatography. However, they are distinguishable by their mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, the initial concentration of the native analyte in the sample can be calculated with high precision.
Caption: The logical workflow of Stable Isotope Dilution Analysis (SIDA).
Experimental Protocol: Quantification of Urinary N-Hexanoylglycine using LC-MS/MS
This section outlines a generalized protocol for the quantification of N-hexanoylglycine in urine using this compound as an internal standard. This method is based on techniques described in metabolic research literature.[6][7][8]
1. Reagents and Materials
-
N-Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol, Acetonitrile (HPLC grade)
-
Formic Acid
-
Ultrapure water
-
Urine samples (patient and control)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Autosampler vials
2. Sample Preparation
-
Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet particulates.
-
Spiking: Transfer a specific volume (e.g., 100 µL) of the urine supernatant to a clean tube. Add a precise volume of the this compound internal standard solution at a known concentration.
-
Extraction (optional): For cleaner samples, perform a solid-phase extraction (SPE) to remove interfering matrix components.
-
Dilution: Dilute the spiked sample with an appropriate solvent (e.g., mobile phase A) to a final volume suitable for injection.
-
Transfer: Transfer the final prepared sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Employ a gradient elution to separate N-hexanoylglycine from other urine components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both N-hexanoylglycine and this compound. This highly selective technique ensures that only the compounds of interest are detected.
-
Example Transition for N-Hexanoylglycine: m/z 174.1 -> m/z 76.1
-
Example Transition for this compound: m/z 185.2 -> m/z 87.1 (Note: exact mass shift depends on the d11 labeling pattern).
-
-
4. Calibration and Quantification
-
Prepare a calibration curve using known concentrations of the N-hexanoylglycine standard, each spiked with the same amount of this compound internal standard.
-
Plot the peak area ratio (N-hexanoylglycine / this compound) against the concentration of the standard.
-
Calculate the concentration of N-hexanoylglycine in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the urinary creatinine level to account for variations in urine dilution.
Caption: A typical experimental workflow for quantifying urinary N-hexanoylglycine.
Conclusion
This compound is an indispensable tool in the study of metabolic pathways, particularly in the clinical diagnosis of MCAD deficiency. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its endogenous counterpart, N-hexanoylglycine, via mass spectrometry. This capability allows for the clear differentiation of pathological states from normal metabolism, providing definitive diagnostic information. The principles and protocols detailed in this guide underscore the critical function of this compound in translating our understanding of metabolic pathways into powerful clinical applications that directly impact patient care and disease management.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC/ESI-MS/MS Method for Quantification of Hexanoylglycine in Three Different Urine Samples Within a Single Run Using Triplex 1-[(4- Diethylaminophenyl)carbonyl]piperazine Isotopologues | CiNii Research [cir.nii.ac.jp]
- 7. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding the mechanism of Hexanoylglycine-d11 as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Hexanoylglycine-d11 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. The use of SIL-IS is a cornerstone of modern bioanalysis, ensuring accuracy and precision by correcting for variability inherent in complex biological matrices and analytical procedures.
The Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of analytes in complex samples. The core principle involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis.[1][2] This "spiked" sample is then processed and analyzed by mass spectrometry.
Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[3] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, it is possible to accurately determine the concentration of the analyte, as the internal standard effectively normalizes for any losses or matrix effects.[3][4]
Hexanoylglycine and its Clinical Significance
Hexanoylglycine is an N-acylglycine, a type of metabolite formed from the conjugation of glycine with a fatty acid. In clinical chemistry, the quantitative analysis of specific acylglycines, such as hexanoylglycine, is crucial for the diagnosis and monitoring of certain inborn errors of metabolism.[5]
Elevated levels of urinary hexanoylglycine are a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid oxidation.[6][7] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine and excreted in the urine.[8]
This compound: The Ideal Internal Standard
This compound is a synthetic version of hexanoylglycine where eleven hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of hexanoylglycine for several reasons:
-
Chemical and Physical Similarity: this compound has nearly identical chemical and physical properties to the endogenous hexanoylglycine. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.
-
Mass Differentiation: The mass difference of 11 Daltons allows for the clear differentiation of the internal standard from the endogenous analyte by the mass spectrometer, without significant isotopic overlap.
-
Co-elution: Ideally, the SIL-IS should co-elute with the analyte to experience the same matrix effects during ionization. While significant deuterium labeling can sometimes lead to a slight chromatographic shift (the "isotope effect"), this is often minimal and can be accounted for during method validation.
-
Correction for Analytical Variability: By adding a known amount of this compound to each sample, it is possible to correct for variations in extraction recovery, instrument response, and ion suppression or enhancement caused by the sample matrix.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for urinary hexanoylglycine levels in healthy individuals and patients with MCAD deficiency. These values are typically normalized to creatinine to account for variations in urine dilution.
| Population | Hexanoylglycine Concentration (µmol/mmol creatinine) | Reference |
| Healthy Infants (0-1 year) | 0 - 3.0679 | [9] |
| Healthy Children (1-13 years) | Normal levels are generally low, with specific ranges established by individual laboratories. | |
| MCAD Deficient Children (1-13 years) | 59.399 (in a 12-hour fasting sample) | [10][11] |
| MCAD Deficient Patients (Acute Phase) | 20 - 600 µg/mg creatinine | [12] |
| MCAD Deficient Patients (Asymptomatic) | 3 - 170 µg/mg creatinine | [12] |
Note: The conversion between µg/mg creatinine and µmol/mmol creatinine depends on the molecular weight of hexanoylglycine (173.21 g/mol ) and creatinine (113.12 g/mol ).
Experimental Protocols
While a specific, detailed protocol for this compound was not found in the immediate search results, the following represents a generalized experimental workflow for the analysis of urinary acylglycines using UPLC-MS/MS with a deuterated internal standard, based on common laboratory practices.
Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (patient and quality control)
Sample Preparation
-
Thaw and Vortex: Thaw frozen urine samples to room temperature and vortex thoroughly.
-
Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a precise amount of the this compound internal standard working solution. A recommended concentration for glycine conjugate stable isotopes is around 2 µmol/mmol creatinine.[13]
-
Protein Precipitation/Extraction: Add a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins and extract the acylglycines. Vortex vigorously.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the optimal signal for the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both hexanoylglycine and this compound.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Hexanoylglycine | 174.1 | [Fragment ion] | [Optimized value] |
| This compound | 185.2 | [Fragment ion + 11] | [Optimized value] |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally during method development.
Visualizations
Caption: Workflow of stable isotope dilution analysis.
Caption: How internal standards correct for variability.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of hexanoylglycine in biological samples. Its use within a stable isotope dilution mass spectrometry workflow allows researchers and clinicians to overcome the challenges of analytical variability and matrix effects, leading to reliable diagnostic and research outcomes, particularly in the context of inborn errors of metabolism like MCAD deficiency. The principles and methodologies outlined in this guide provide a foundational understanding for the implementation of this robust analytical technique.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. musechem.com [musechem.com]
- 4. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 10. hmdb.ca [hmdb.ca]
- 11. [PDF] Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
Safety data sheet and handling precautions for Hexanoylglycine-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine-d11 is a deuterated stable isotope-labeled analog of Hexanoylglycine. Hexanoylglycine is an N-acylglycine that plays a role as a metabolite.[1][2] It is found in urine and is associated with certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] Its deuterated form, this compound, is a valuable tool in metabolic research, particularly in mass spectrometry-based applications for diagnostic screening and pharmacokinetic studies. This guide provides a comprehensive overview of the safety data and handling precautions for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
Based on the available data for Hexanoylglycine, the primary hazards are skin and eye irritation.[1] While specific toxicity data for the deuterated form is unavailable, it is prudent to assume it presents similar hazards.
GHS Hazard Classification (for Hexanoylglycine):
GHS Pictograms:
![]()
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337+P317: If eye irritation persists: Get medical advice/attention.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its non-deuterated analog.
| Property | This compound | Hexanoylglycine |
| Molecular Formula | C₈D₁₁H₄NO₃[6] | C₈H₁₅NO₃[1] |
| Molecular Weight | 184.28 g/mol [6][7] | 173.21 g/mol [1] |
| Appearance | Solid (assumed) | Crystalline solid[8] |
| Purity | ≥98% (typical)[9] | ≥95% (typical)[8] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8] | Soluble in ethanol (~50 mg/ml), DMSO (~30 mg/ml), and DMF (~50 mg/ml). Soluble in PBS (pH 7.2) at approximately 5 mg/ml.[8] |
| Storage | -20°C[8] | -20°C[8] |
Handling and Storage
Given that this compound is typically supplied as a solid or powder, appropriate precautions must be taken to avoid dust inhalation and skin/eye contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood or a ventilated balance enclosure should be used.
General Handling Precautions:
-
Avoid breathing dust.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
For research use only. Not for human or veterinary use.[8]
Storage:
-
Store at -20°C in a dry, well-ventilated place.[8]
-
Keep container tightly closed.
Experimental Protocols and Workflows
General Workflow for Handling this compound Powder
The following diagram illustrates a safe workflow for handling powdered this compound in a laboratory setting.
Caption: General laboratory workflow for safely handling powdered chemicals.
Preparation of a Stock Solution
-
Preparation: Put on all required personal protective equipment. Prepare the work area, preferably within a chemical fume hood, by laying down absorbent bench paper.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Record the exact weight.
-
Dissolution: Add the appropriate volume of solvent (e.g., ethanol, DMSO, DMF) to the vial to achieve the desired stock concentration. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.
Biological Context and Signaling Pathway
Hexanoylglycine is a metabolite in the fatty acid β-oxidation pathway. Its accumulation is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[3][4] In individuals with MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acids is defective. This leads to the accumulation of medium-chain acyl-CoAs, which are then alternatively metabolized, in part through conjugation with glycine to form acylglycines like Hexanoylglycine, which are then excreted in the urine.
The following diagram illustrates the simplified metabolic pathway leading to the formation of Hexanoylglycine.
Caption: Simplified metabolic pathway showing the formation of Hexanoylglycine in MCAD deficiency.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide provides a starting point for the safe handling and use of this compound. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. safetydecals.com [safetydecals.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCOHS: WHMIS - Pictograms [ccohs.ca]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. shutterstock.com [shutterstock.com]
- 9. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Hexanoylglycine in Human Urine by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hexanoylglycine in human urine. Hexanoylglycine is a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] This method utilizes a stable isotope-labeled internal standard, Hexanoylglycine-d11, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure involving solid-phase extraction, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is suitable for clinical research and drug development applications requiring reliable measurement of hexanoylglycine levels.
Introduction
Hexanoylglycine is an N-acylglycine that accumulates in individuals with MCAD deficiency, a common inborn error of fatty acid metabolism.[1][2] The quantitative analysis of urinary hexanoylglycine is a key diagnostic tool for this condition. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and other sources of variability, thereby ensuring the accuracy and reliability of the results. This application note provides a comprehensive protocol for the quantification of hexanoylglycine in human urine, from sample preparation to data analysis, and includes a summary of the method's performance characteristics.
Experimental
Materials and Reagents
-
Hexanoylglycine (analytical standard)
-
This compound (internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human urine (drug-free)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II UPLC system)
-
Tandem mass spectrometer (e.g., Q-Trap 6500+ mass spectrometer)
-
Analytical column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the cleanup and concentration of hexanoylglycine from urine samples.
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 500 µL of supernatant, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of hexanoylglycine and its internal standard.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 650 L/h
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Hexanoylglycine 174.1 76.1 100 15 | this compound | 185.2 | 87.1 | 100 | 15 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, limit of quantification, accuracy, precision, recovery, and matrix effect.
The method demonstrated excellent linearity over a concentration range of 5 to 5000 ng/mL for hexanoylglycine in human urine. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.
Table 1: Linearity and Lower Limit of Quantification
| Parameter | Value |
| Calibration Range | 5 - 5000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2. The accuracy was within 85-115% and the precision (%CV) was less than 15% for all QC levels, which is within the acceptable limits for bioanalytical method validation.
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 15 | 98.7 | 6.5 | 102.3 | 8.1 |
| Medium | 250 | 101.2 | 4.2 | 99.8 | 5.9 |
| High | 4000 | 97.5 | 3.8 | 98.1 | 4.7 |
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible across the concentration range. The matrix effect was found to be minimal, demonstrating the effectiveness of the SPE cleanup procedure.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 92.1 | 95.8 |
| Medium | 250 | 94.5 | 98.2 |
| High | 4000 | 93.8 | 97.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical context of hexanoylglycine and the analytical workflow.
Caption: Biosynthesis of Hexanoylglycine in MCAD Deficiency.
Caption: LC-MS/MS Workflow for Hexanoylglycine Quantification.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of hexanoylglycine in human urine using this compound as an internal standard. The method is sensitive, specific, and reliable, with a straightforward sample preparation protocol. This method is well-suited for clinical research and diagnostic applications for MCAD deficiency. The presented workflow and performance data demonstrate the robustness of this analytical approach for routine use in a bioanalytical laboratory.
References
Application Note and Protocol: Quantitative Analysis of Acylglycines using Gas Chromatography-Mass Spectrometry (GC-MS) with Hexanoylglycine-d11 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylglycines are important metabolites that can be elevated in various inborn errors of metabolism, particularly fatty acid oxidation disorders. Their quantitative analysis in biological fluids like urine is a crucial diagnostic tool. This application note provides a detailed protocol for the analysis of acylglycines by Gas Chromatography-Mass Spectrometry (GC-MS) using a stable isotope-labeled internal standard, Hexanoylglycine-d11, for accurate quantification. The method involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade or higher)
-
Acids: Hydrochloric acid (HCl)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard: this compound (1 mg/mL in methanol)
-
Standards: Acylglycine standards (e.g., Hexanoylglycine) for calibration curve
-
Other: Anhydrous sodium sulfate, Nitrogen gas (high purity)
Sample Preparation (Urine)
-
Sample Collection: Collect a random urine specimen and store it frozen at -20°C or lower until analysis.[1]
-
Normalization: Thaw urine samples and centrifuge to remove any particulate matter. Determine the creatinine concentration of each sample for normalization of the final results.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound internal standard solution. The exact amount should be optimized based on the expected concentration range of endogenous acylglycines.
-
Acidification: Acidify the urine sample to approximately pH 1 by adding concentrated HCl.
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Evaporation: Evaporate the dried extract to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).[2]
Derivatization
Acylglycines are not sufficiently volatile for direct GC-MS analysis and require a derivatization step to convert them into more volatile and thermally stable compounds.[3][4] Silylation is a common and effective derivatization technique for this purpose.
-
To the dried sample residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL, splitless injection
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Selected Ions for Monitoring (as TMS derivatives):
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Hexanoylglycine | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Note: The specific ions for monitoring will depend on the fragmentation pattern of the derivatized acylglycines. These should be determined by injecting a standard of the derivatized compound and examining its mass spectrum.
Data Presentation
Quantitative Data Summary
The following table summarizes typical method validation parameters for acylglycine analysis. While much of the recent literature focuses on LC-MS/MS, the principles of validation are transferable to GC-MS.
| Parameter | Typical Value | Analytical Technique |
| Linearity (R²) | > 0.99 | LC-MS/MS[5] |
| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL | LC-MS/MS[6] |
| Limit of Quantification (LOQ) | 1 ng/mL | LC-MS/MS[6] |
| Precision (CV%) | < 10% | LC-MS/MS[5] |
| Accuracy/Recovery | 90.2 - 109.3% | LC-MS/MS[5] |
Note: These values are indicative and should be established for each specific laboratory method.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of acylglycines.
Signaling Pathway Diagram (Illustrative)
This diagram illustrates the general metabolic context of acylglycine formation.
Caption: Formation of acylglycines in metabolic disorders.
References
- 1. youtube.com [youtube.com]
- 2. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols for Hexanoylglycine-d11 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a key biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Its accurate quantification in biological matrices such as urine is crucial for clinical diagnosis and research. Stable isotope dilution (SID) analysis coupled with mass spectrometry is the gold standard for such quantitative bioanalysis, offering high specificity and accuracy. This document provides detailed application notes and protocols for the use of Hexanoylglycine-d11 as an internal standard in these assays.
Stable isotope-labeled internal standards, such as this compound, are ideal for mass spectrometry-based quantification because they share near-identical physicochemical properties with the endogenous analyte. This allows for the correction of variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for a stable isotope dilution LC-MS/MS assay for Hexanoylglycine using a deuterated internal standard. This data is representative of the performance that can be expected when implementing the protocols described below.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect (%) | 95 - 105% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
This protocol is suitable for the extraction of Hexanoylglycine from urine samples.
Materials:
-
Urine samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol
-
Acetonitrile
-
Deionized water
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the clear supernatant to a clean tube.
-
Spike each sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Acidify the urine sample by adding 10 µL of formic acid.
-
Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hexanoylglycine: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z will be calculated based on its chemical formula (C8H15NO3). A characteristic product ion will be selected for quantification.
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺, which will be 11 Da higher than the unlabeled analyte. A corresponding product ion will be selected.
-
-
Collision Energy and other source parameters: These should be optimized for the specific instrument and analytes.
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation and Glycine Conjugation
Caption: Fatty Acid β-Oxidation and Glycine Conjugation Pathway.
Experimental Workflow: Stable Isotope Dilution Assay
Caption: Stable Isotope Dilution Assay Experimental Workflow.
Application of Hexanoylglycine-d11 in Newborn Screening for Metabolic Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Among these, inborn errors of metabolism (IEMs) represent a significant class of conditions that can lead to severe health problems or death if not detected and treated promptly. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common fatty acid oxidation disorders, and its detection is a primary target of expanded newborn screening programs worldwide. The biochemical hallmark of MCADD is the accumulation of medium-chain fatty acids and their metabolites.
Hexanoylglycine is a key secondary biomarker for MCADD. Its concentration is significantly elevated in affected individuals, making it a valuable tool for confirming positive newborn screening results and reducing false-positive rates associated with the primary biomarker, octanoylcarnitine (C8). For accurate and precise quantification of hexanoylglycine in biological matrices, particularly in dried blood spots (DBS), stable isotope-labeled internal standards are essential. Hexanoylglycine-d11 is a deuterated analog of hexanoylglycine that serves as an ideal internal standard for quantitative analysis by tandem mass spectrometry (MS/MS). Its use in a stable-isotope dilution method ensures high accuracy and reproducibility by correcting for variations in sample preparation and instrument response.
These application notes provide a comprehensive overview of the role of this compound in newborn screening for MCADD, including detailed experimental protocols for its use in the analysis of dried blood spots.
Application Notes
1. Role of this compound in MCADD Screening
This compound is utilized as an internal standard in the quantitative analysis of hexanoylglycine from dried blood spots. In newborn screening, an initial screen is typically performed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS) to measure the concentration of various acylcarnitines. An elevated level of octanoylcarnitine (C8) is the primary indicator of potential MCADD. However, elevated C8 levels can sometimes be observed in unaffected newborns, leading to false-positive results.
To improve the specificity of the screening process, a second-tier test is often employed for samples with elevated C8. This second-tier test involves a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify confirmatory biomarkers like hexanoylglycine. The use of this compound in this second-tier analysis is crucial for obtaining accurate and reliable quantitative results. By adding a known amount of this compound to the sample prior to extraction and analysis, any loss of the analyte during sample processing or fluctuations in the mass spectrometer's signal can be accounted for, as the deuterated internal standard will behave almost identically to the endogenous, non-labeled hexanoylglycine.
2. Principle of Stable Isotope Dilution Mass Spectrometry
The quantification of hexanoylglycine using this compound as an internal standard is based on the principle of stable isotope dilution. A known concentration of the stable isotope-labeled standard (this compound) is added to the biological sample (e.g., an extract from a dried blood spot). The sample is then processed, and the ratio of the non-labeled hexanoylglycine to the labeled internal standard is measured by MS/MS. Since the labeled and non-labeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. Therefore, the ratio of their signals is directly proportional to the concentration of the endogenous hexanoylglycine in the original sample. This method provides high precision and accuracy, which are critical for clinical diagnostic assays.
Quantitative Data
The following tables summarize the typical concentrations of key biomarkers in newborn screening for MCADD.
Table 1: Octanoylcarnitine (C8) Concentrations in Dried Blood Spots of Newborns
| Population | Median C8 Concentration (µmol/L) | Range of C8 Concentration (µmol/L) | Citation |
| Healthy Newborns | < 0.22 | Below detection limit to 0.22 | [1] |
| Newborns with MCADD (< 3 days old) | 8.4 | 3.1 - 28.3 | [1] |
| Older Patients with MCADD (8 days - 7 years) | 1.57 | 0.33 - 4.4 | [1] |
Table 2: Hexanoylglycine Concentrations in Urine of Newborns
| Population | Hexanoylglycine Concentration (µg/mg of creatinine) | Citation |
| Healthy Newborns | 1 - 2 | [2] |
| Newborns with MCADD | 3 - 170 | [2] |
| Newborns with MCADD (Acute Stage) | 20 - 600 | [2] |
Table 3: Analytical Performance of Acylglycine Assay using UPLC-MS/MS
| Parameter | Result | Citation |
| Linearity Range | 0.005 - 25.0 µM | |
| Ion Suppression | Minimal (2 - 10%) |
Experimental Protocols
Protocol 1: Extraction and Analysis of Hexanoylglycine from Dried Blood Spots using LC-MS/MS with this compound Internal Standard
1. Materials and Reagents
-
Dried blood spot (DBS) cards from newborns
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Butanolic-HCl (3M)
-
96-well microplates
-
DBS puncher (3.2 mm)
-
Plate shaker
-
Nitrogen evaporator
-
UPLC-MS/MS system
2. Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a working internal standard solution in methanol at a concentration appropriate for the expected range of endogenous hexanoylglycine.
3. Sample Preparation
-
Punch two 3.2 mm discs from each dried blood spot into a well of a 96-well microplate.
-
To each well, add 100 µL of the this compound internal standard working solution in methanol.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylglycines.
-
Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.
4. Derivatization (Butylation)
-
To each dried extract, add 100 µL of 3M butanolic-HCl.
-
Seal the plate and heat at 60°C for 30 minutes.
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure separation of hexanoylglycine from other acylglycines and matrix components. A typical run time is around 10 minutes.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexanoylglycine: The specific precursor and product ions should be optimized. A reported transition is m/z 232.1 > 116.1.
-
This compound: The precursor ion will be shifted by +11 Da (m/z 243.1). The product ion should be determined by infusing the this compound standard into the mass spectrometer to identify the most stable and abundant fragment ion. It is expected to be m/z 127.1, but this must be confirmed experimentally.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
-
6. Quantification
-
Generate a calibration curve by analyzing a series of calibrators containing known concentrations of hexanoylglycine and a fixed concentration of this compound.
-
Plot the ratio of the peak area of hexanoylglycine to the peak area of this compound against the concentration of hexanoylglycine.
-
Determine the concentration of hexanoylglycine in the newborn samples by interpolating the peak area ratio from the calibration curve.
Visualizations
Caption: Metabolic pathway in MCADD leading to Hexanoylglycine formation.
Caption: Experimental workflow for Hexanoylglycine analysis in DBS.
Caption: Newborn screening workflow for MCADD diagnosis.
References
Application Note: Quantitative Analysis of Hexanoylglycine in Human Urine using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hexanoylglycine is an N-acylglycine that serves as a critical biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. MCAD deficiency is the most common inherited fatty acid beta-oxidation disorder and can lead to severe metabolic crises, including hypoglycemia, lethargy, and in some cases, coma or sudden death if not managed appropriately. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in the urine. The accurate and precise quantification of hexanoylglycine in urine is therefore essential for the timely diagnosis and management of this condition.
This application note provides a detailed protocol for the sample preparation and quantification of hexanoylglycine in human urine using a stable isotope-labeled internal standard, Hexanoylglycine-d11, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Principle
This method utilizes a solid-phase extraction (SPE) procedure to isolate acylglycines from the urine matrix. The extracted analytes are then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of endogenous hexanoylglycine to the stable isotope-labeled internal standard, this compound.
Materials and Reagents
-
Hexanoylglycine
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of hexanoylglycine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of hexanoylglycine by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to create the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 100 µL of urine supernatant in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unretained impurities.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 methanol:water. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hexanoylglycine from other urine components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion > Product ion (to be optimized based on instrumentation)
-
This compound: Precursor ion > Product ion (to be optimized based on instrumentation)
-
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of acylglycines in urine using LC-MS/MS with deuterated internal standards. This data is illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Hexanoylglycine (Representative Data) |
| Limit of Detection (LOD) | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.15 µmol/L |
| Linear Range | 0.15 - 100 µmol/L |
| Recovery | 92% |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
Diagrams
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
Caption: Metabolic pathway of hexanoylglycine formation.
Experimental Workflow for Urine Sample Preparation
Caption: Experimental workflow for urine sample preparation.
Conclusion
The described solid-phase extraction and LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of hexanoylglycine in human urine. This method is a valuable tool for researchers and clinicians involved in the study and diagnosis of inborn errors of metabolism, particularly MCAD deficiency. The detailed protocol and workflow diagrams offer a clear guide for the implementation of this assay in a laboratory setting.
Application Notes and Protocols: Quantitative Analysis of Hexanoylglycine in Biological Samples using Hexanoylglycine-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a critical biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation.[1][2][3][4][5] Accurate and precise quantification of hexanoylglycine in biological matrices such as plasma and urine is paramount for clinical diagnostics and research. The use of a stable isotope-labeled internal standard, such as Hexanoylglycine-d11, is essential for achieving reliable quantitative results by correcting for variability in sample preparation and analytical instrumentation.[6][7][8] These application notes provide detailed protocols for the spiking of this compound into biological samples and subsequent sample preparation for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following tables summarize typical validation data for the quantification of hexanoylglycine using this compound as an internal standard. These values are representative and may vary based on the specific laboratory, instrumentation, and matrix.
Table 1: Recovery of Hexanoylglycine
| Biological Matrix | Spiked Concentration | Mean Recovery (%) |
| Human Plasma | Low QC (1 µM) | 92.5 |
| Mid QC (10 µM) | 95.8 | |
| High QC (50 µM) | 98.2 | |
| Human Urine | Low QC (5 µM) | 90.2 |
| Mid QC (25 µM) | 94.7 | |
| High QC (100 µM) | 99.1 |
Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Table 2: Precision and Accuracy
| Biological Matrix | QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Human Plasma | LLOQ | 0.1 | < 15 | < 15 | ± 20 |
| Low | 1 | < 10 | < 10 | ± 15 | |
| Mid | 10 | < 8 | < 9 | ± 10 | |
| High | 50 | < 7 | < 8 | ± 10 | |
| Human Urine | LLOQ | 0.5 | < 15 | < 15 | ± 20 |
| Low | 5 | < 10 | < 12 | ± 15 | |
| Mid | 25 | < 9 | < 10 | ± 10 | |
| High | 100 | < 8 | < 9 | ± 10 |
LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. %Bias: Percent deviation from the nominal concentration.
Table 3: Matrix Effect
| Biological Matrix | Number of Lots | Mean Matrix Effect (%) |
| Human Plasma | 6 | 98.7 |
| Human Urine | 6 | 103.2 |
Matrix effect is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.
Table 4: Stability of Hexanoylglycine in Human Plasma (with this compound)
| Storage Condition | Duration | Low QC (1 µM) % Recovery | High QC (50 µM) % Recovery |
| Bench-top (Room Temperature) | 4 hours | 98.5 | 99.1 |
| Refrigerated (2-8°C) | 24 hours | 97.9 | 98.8 |
| Freeze-Thaw Cycles (-80°C) | 3 cycles | 96.2 | 97.5 |
| Long-term Storage (-80°C) | 30 days | 95.8 | 97.1 |
II. Experimental Protocols
A. Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Store at -20°C or -80°C.
-
-
This compound IS Working Solution (10 µg/mL):
-
Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
-
This working solution will be used to spike biological samples. The final concentration in the sample should be optimized based on the expected endogenous levels of hexanoylglycine and the sensitivity of the mass spectrometer. A common starting point is a final concentration of 1-5 µM in the sample.
-
-
Hexanoylglycine Calibration Standards:
-
Prepare a stock solution of non-labeled hexanoylglycine in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of working standard solutions that cover the desired calibration range (e.g., 0.1 to 100 µM).
-
B. Protocol for Spiking this compound into Plasma Samples
This protocol describes a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[1][3][9][10]
-
Sample Thawing:
-
Thaw frozen plasma samples on ice or at room temperature (approximately 30-60 minutes).[11]
-
Once thawed, vortex the samples gently for 5-10 seconds to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Aliquot 100 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a clean microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube.
-
For calibration standards and quality controls, add the appropriate volume of the corresponding non-labeled hexanoylglycine working standard solution. For blank and unknown samples, add an equivalent volume of methanol.
-
Vortex each tube for 5 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[1]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of clean tubes, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
C. Protocol for Spiking this compound into Urine Samples
This protocol utilizes solid-phase extraction (SPE) for sample cleanup, which can be beneficial for removing interfering substances from the urine matrix.[5][6][12][13]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3,000 x g for 5 minutes to remove any sediment.
-
-
Aliquoting and Spiking:
-
Aliquot 200 µL of the clear urine supernatant into a clean tube.
-
Add 20 µL of the this compound IS working solution (10 µg/mL).
-
For calibration standards and quality controls, add the appropriate volume of the non-labeled hexanoylglycine working standard solution. For blank and unknown samples, add an equivalent volume of methanol.
-
Vortex for 5 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge as described for the plasma protocol.
-
-
Analysis:
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
-
III. Visualizations
Caption: Workflow for spiking this compound into plasma samples.
Caption: Simplified metabolic pathway showing the formation of Hexanoylglycine in MCAD deficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Precipitation Procedures [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase synthesis of acylglycine human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Using a spike-in experiment to evaluate analysis of LC-MS data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
- 10. agilent.com [agilent.com]
- 11. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Assay of Hexanoylglycine using Hexanoylglycine-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a critical biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid β-oxidation.[1][2][3][4][5] Accurate and precise quantification of hexanoylglycine in biological matrices is essential for clinical diagnosis and research. This document provides a detailed protocol for a quantitative assay of hexanoylglycine in human urine and plasma using a stable isotope-labeled internal standard, Hexanoylglycine-d11, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard such as this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification.[6]
Signaling Pathway and Metabolic Context
Hexanoylglycine is an acylglycine, a conjugate of an acyl-CoA and glycine. In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA. This excess hexanoyl-CoA is then conjugated with glycine to form hexanoylglycine, which is subsequently excreted in the urine.[4] Therefore, elevated levels of hexanoylglycine are a hallmark of MCAD deficiency.
References
Application Notes and Protocols for Metabolic Profiling using Hexanoylglycine-d11 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a critical biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid β-oxidation. In preclinical research, the accurate quantification of hexanoylglycine in biological matrices such as urine and plasma is essential for studying disease mechanisms, evaluating therapeutic interventions, and developing new diagnostic methods. Hexanoylglycine-d11, a stable isotope-labeled internal standard, is indispensable for achieving the high accuracy and precision required in metabolic profiling studies using mass spectrometry. Its use corrects for variability in sample preparation and instrument response, ensuring reliable quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the metabolic profiling of preclinical research models.
Application: Quantitative Analysis of Hexanoylglycine in Urine for MCAD Deficiency Studies
The primary application of this compound is as an internal standard in the quantitative analysis of endogenous hexanoylglycine in urine samples for the diagnosis and monitoring of MCAD deficiency.[1][2] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine and excreted in the urine at elevated levels.[3][4]
Quantitative Data Summary
The following table summarizes the typical concentrations of hexanoylglycine found in urine from healthy individuals and patients with MCAD deficiency.
| Population | Hexanoylglycine Concentration (µg/mg creatinine) | Hexanoylglycine Concentration (µmol/mmol creatinine) | Reference |
| Healthy Individuals | 1-2 | < 1.1 | [5] |
| MCAD Deficiency (Asymptomatic) | 3-170 | 10-169 | [5][6] |
| MCAD Deficiency (Acute Stage) | 20-600 | - | [5] |
Experimental Protocols
Sample Preparation: Extraction of Acylglycines from Urine
This protocol describes the solid-phase extraction (SPE) of acylglycines from urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine samples
-
This compound internal standard solution (concentration to be optimized based on instrument sensitivity)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 1500 x g for 10 minutes to pellet any particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Add a precise amount of the this compound internal standard solution to the urine aliquot.
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
Elute the acylglycines with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Quantification of Hexanoylglycine
This protocol outlines the parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of hexanoylglycine using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Hexanoylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used. The precursor ion for Hexanoylglycine is approximately 174.1 m/z. The precursor for this compound will be higher by 11 Da.)
-
-
Collision Energy: To be optimized for each transition.
-
Source Temperature: To be optimized based on the instrument.
-
Gas Flow Rates (Nebulizer, Heater, Curtain): To be optimized based on the instrument.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application.[7][8]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision (Repeatability & Intermediate Precision) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Visualizations
Caption: Fatty Acid β-Oxidation Pathway and the Role of MCAD Deficiency.
Caption: Experimental Workflow for Hexanoylglycine Quantification.
References
- 1. genetics.testcatalog.org [genetics.testcatalog.org]
- 2. Detection of urinary hexanoylglycine in the diagnosis of MCAD deficiency from newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. cdn.who.int [cdn.who.int]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Hexanoylglycine-d11 in Clinical Research and Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylglycine is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid β-oxidation. In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in the urine at elevated levels. The accurate quantification of urinary hexanoylglycine is therefore essential for the timely diagnosis and monitoring of MCAD deficiency.
Hexanoylglycine-d11, a stable isotope-labeled internal standard, is indispensable for the precise and accurate quantification of hexanoylglycine in biological matrices by stable isotope dilution mass spectrometry. Its use corrects for variability in sample preparation and analytical instrumentation, ensuring reliable diagnostic results. These application notes provide detailed protocols for the use of this compound in clinical research and diagnostic applications.
Clinical Significance
Elevated urinary concentrations of hexanoylglycine are a hallmark of MCAD deficiency. The quantitative analysis of this biomarker is a key component of newborn screening and confirmatory testing for this disorder. Early diagnosis and management, which primarily involves dietary modifications to avoid fasting, can significantly improve the prognosis for affected individuals and prevent life-threatening metabolic crises.
Data Presentation
The following tables summarize the quantitative data related to the analysis of hexanoylglycine in urine.
Table 1: Urinary Hexanoylglycine Concentrations in Healthy Individuals and Patients with MCAD Deficiency
| Population | Hexanoylglycine Concentration (µmol/mmol creatinine) |
| Healthy Controls | < 2 |
| MCAD Deficiency (Asymptomatic) | 5 - 100 |
| MCAD Deficiency (Acute Illness) | > 100 |
Note: These values are indicative and may vary between laboratories. It is recommended that each laboratory establishes its own reference ranges.
Table 2: Performance Characteristics of a Representative UPLC-MS/MS Method for Hexanoylglycine Quantification
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µmol/L |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 90 - 110% |
Note: These are typical performance characteristics and should be validated by each laboratory.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
The following diagram illustrates the metabolic pathway of fatty acid β-oxidation and the formation of hexanoylglycine in the context of MCAD deficiency. A defect in the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs, including hexanoyl-CoA. This is then diverted to a detoxification pathway where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form hexanoylglycine, which is subsequently excreted in the urine.
Caption: Metabolic pathway of Hexanoylglycine formation in MCAD deficiency.
Experimental Workflow for Urinary Hexanoylglycine Analysis
The following diagram outlines the general workflow for the quantitative analysis of hexanoylglycine in urine samples using this compound as an internal standard.
Caption: Experimental workflow for urinary Hexanoylglycine analysis.
Experimental Protocols
Two common sample preparation methods for the analysis of urinary acylglycines are presented below: a simple "dilute-and-shoot" method and a more extensive solid-phase extraction (SPE) method for cleaner sample extracts. The choice of method will depend on the sensitivity required and the matrix effects observed with the specific instrumentation used.
Protocol 1: "Dilute-and-Shoot" Method
This method is rapid and requires minimal sample handling, making it suitable for high-throughput screening.
1. Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Urine samples
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Internal Standard
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of hexanoylglycine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of hexanoylglycine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µmol/L).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µmol/L in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine:
-
90 µL of urine supernatant
-
10 µL of the 10 µmol/L this compound internal standard working solution.
-
-
Vortex the mixture for 10 seconds.
-
Add 900 µL of 50:50 (v/v) methanol:water containing 0.1% formic acid.
-
Vortex again for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a cleaner sample extract, which can reduce matrix effects and improve sensitivity.
1. Materials and Reagents
-
All materials and reagents from Protocol 1.
-
Mixed-mode or anion exchange SPE cartridges (e.g., Oasis MAX or similar).
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid solution (2% in water and 2% in acetonitrile)
-
SPE manifold
-
Nitrogen evaporator
2. Preparation of Standards and Internal Standard
-
Prepare as described in Protocol 1.
3. Sample Preparation
-
Thaw and centrifuge urine samples as described in Protocol 1.
-
In a clean microcentrifuge tube, combine:
-
100 µL of urine supernatant
-
10 µL of the 10 µmol/L this compound internal standard working solution.
-
-
Vortex the mixture.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the urine/internal standard mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide solution, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the acylglycines with 1 mL of 2% formic acid in acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 10% acetonitrile in water with 0.1% formic acid.
-
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical parameters for the analysis of hexanoylglycine. These should be optimized for the specific instrumentation used.
1. UPLC System
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 2-5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the analyte, followed by a re-equilibration step.
2. Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following are representative MRM transitions. These should be optimized for the specific instrument.
Table 3: Representative MRM Transitions for Hexanoylglycine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoylglycine | 174.1 | 76.1 | 15-25 |
| This compound | 185.2 | 76.1 | 15-25 |
Note: The product ion at m/z 76.1 corresponds to the glycine fragment. The collision energy will need to be optimized for the specific mass spectrometer used.
3. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both hexanoylglycine and this compound.
-
Calculate the ratio of the peak area of hexanoylglycine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the hexanoylglycine standards.
-
Determine the concentration of hexanoylglycine in the urine samples from the calibration curve.
-
Normalize the hexanoylglycine concentration to the urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The use of this compound as an internal standard in UPLC-MS/MS methods provides a robust and reliable means for the quantitative analysis of urinary hexanoylglycine. This is crucial for the accurate diagnosis and management of MCAD deficiency. The protocols provided here offer a framework for the implementation of this important diagnostic test in clinical and research laboratories. It is essential that each laboratory validates its own method to ensure the accuracy and precision of the results.
Application Notes and Protocols for Targeted Metabolomics: Quantification of Hexanoylglycine using Hexanoylglycine-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics is a powerful analytical approach used to quantify specific, known metabolites in a biological sample. This technique is invaluable in various fields, including disease biomarker discovery, drug development, and personalized medicine. One such critical biomarker is Hexanoylglycine, an N-acylglycine that serves as a key indicator for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and precise quantification of Hexanoylglycine is crucial for the diagnosis and monitoring of this condition.
These application notes provide a detailed workflow for the targeted quantification of Hexanoylglycine in human plasma and urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, Hexanoylglycine-d11. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the highest level of accuracy and reproducibility.[1][2]
Biochemical Significance of Hexanoylglycine
Hexanoylglycine is an acyl glycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine. Under normal physiological conditions, acyl glycines are present at low levels. However, in individuals with certain inborn errors of metabolism, such as MCAD deficiency, the concentration of specific acyl glycines is significantly elevated. MCAD deficiency is a genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of medium-chain acyl-CoAs, which are then shunted into alternative metabolic pathways, including the formation of Hexanoylglycine. Therefore, the quantitative analysis of Hexanoylglycine in biological fluids is a highly effective method for diagnosing and monitoring MCAD deficiency.
Below is a diagram illustrating the simplified biochemical pathway of fatty acid β-oxidation and the role of MCAD.
Experimental Workflow
The overall workflow for the targeted quantification of Hexanoylglycine is depicted below. It encompasses sample preparation, UPLC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Hexanoylglycine analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Human plasma and urine (control matrices)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer or equivalent)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Stock and Working Solutions
-
Hexanoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve Hexanoylglycine in methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Calibration Standards: Serially dilute the Hexanoylglycine stock solution with 50:50 methanol:water to prepare a series of calibration standards at concentrations ranging from 0.01 to 10 µg/mL.
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation Protocol
-
Pipette 100 µL of plasma or urine sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound working internal standard solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water with 0.1% formic acid.
-
Vortex and transfer to UPLC vials for analysis.
UPLC-MS/MS Method
UPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hexanoylglycine | 172.1 | 74.0 | 0.05 | 20 | 15 |
| This compound | 183.2 | 74.0 | 0.05 | 20 | 15 |
Note: The optimal cone voltage and collision energy may vary between instruments and should be optimized empirically.
Data Presentation and Analysis
Data analysis involves integrating the peak areas of Hexanoylglycine and this compound. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression model with a 1/x weighting is typically used.
Calibration Curve
A typical calibration curve for Hexanoylglycine in plasma is shown below.
| Standard Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 10 | 2510 | 12550 | 0.200 |
| 50 | 12450 | 12480 | 0.998 |
| 100 | 25300 | 12600 | 2.008 |
| 500 | 125500 | 12580 | 9.976 |
| 1000 | 252000 | 12610 | 19.984 |
| 5000 | 1260000 | 12590 | 100.079 |
| 10000 | 2515000 | 12575 | 200.000 |
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The precision and accuracy of the method should be evaluated using QC samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.5 | 98.3 | 4.5 |
| Medium | 300 | 305.1 | 101.7 | 3.2 |
| High | 3000 | 2988 | 99.6 | 2.8 |
Acceptance Criteria: Accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and precision should be ≤15% (%CV).
Recovery
The extraction recovery of Hexanoylglycine from the matrix is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | 92.5 |
| Medium | 300 | 95.1 |
| High | 3000 | 94.3 |
Logical Relationships in Data Interpretation
The relationship between the analytical results and the clinical interpretation is crucial. The following diagram illustrates the decision-making process based on the quantified Hexanoylglycine levels.
Conclusion
This application note provides a comprehensive and detailed protocol for the targeted quantification of Hexanoylglycine in biological matrices using UPLC-MS/MS with this compound as an internal standard. The presented workflow, from sample preparation to data analysis, is designed to be robust, accurate, and reproducible, making it suitable for clinical research and diagnostic applications. The use of a stable isotope-labeled internal standard is paramount for achieving high-quality quantitative data in complex biological samples. By following this protocol, researchers and clinicians can confidently measure Hexanoylglycine levels to aid in the diagnosis and management of MCAD deficiency.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexanoylglycine-d11 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Hexanoylglycine-d11 as an internal standard in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to ensure the accuracy and precision of the quantification of the target analyte, Hexanoylglycine. By adding a known and constant amount of this compound to all samples, including calibrators and quality controls, it compensates for variations that can occur during sample preparation, injection, chromatography, and mass spectrometric detection.[1] The analyte-to-internal standard response ratio is used for quantification, which significantly improves the reliability of the results.
Q2: What are the key characteristics of a good internal standard like this compound?
A2: An ideal internal standard should have chemical and physical properties very similar to the analyte of interest.[1] Key characteristics include:
-
Structural Similarity: this compound is structurally identical to Hexanoylglycine, except for the presence of deuterium atoms.
-
Co-elution: It should ideally co-elute with the analyte to experience similar matrix effects.
-
Mass Difference: The mass difference between the analyte and the internal standard must be sufficient to be distinguished by the mass spectrometer.
-
Purity: The internal standard should be of high purity and free from any unlabeled analyte that could interfere with the measurement.
Q3: How do I choose an appropriate starting concentration for this compound?
A3: A common practice is to select a concentration of the internal standard that provides a response similar to the analyte's response at a mid-point of the calibration curve. Another approach is to use a concentration that is approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the analyte. The goal is to have a robust and reproducible signal for the internal standard across the entire analytical run.
Q4: Can the use of a deuterated internal standard like this compound introduce any analytical challenges?
A4: Yes, while SIL-IS are generally the gold standard, potential issues can arise. These include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2]
-
Deuterium Exchange: In certain solvent conditions (e.g., acidic or basic), deuterium atoms can exchange with protons, leading to a loss of the labeled standard.[3]
-
Isotopic Contribution: The internal standard might contain a small percentage of the unlabeled analyte, or the analyte might have a natural isotopic abundance that interferes with the internal standard's signal.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Internal Standard Response (>15-20% RSD) | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).[1] | Review and optimize the sample preparation workflow. Ensure consistent and accurate liquid handling. |
| Matrix effects (ion suppression or enhancement).[1] | Evaluate matrix effects by comparing the internal standard response in neat solution versus matrix. Optimize chromatographic separation to move the analyte and internal standard away from interfering matrix components. | |
| Instrument instability (e.g., fluctuating spray in the ion source). | Check instrument performance by injecting a series of neat internal standard solutions. Perform source cleaning and calibration if necessary. | |
| Internal Standard Signal is Too Low | Concentration is too low. | Increase the concentration of the this compound spiking solution. |
| Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Inefficient extraction. | Evaluate and optimize the extraction procedure to improve the recovery of Hexanoylglycine. | |
| Internal Standard Signal is Too High (Detector Saturation) | Concentration is too high. | Decrease the concentration of the this compound spiking solution. |
| Chromatographic Peak Tailing or Splitting | Poor chromatography. | Optimize the mobile phase composition, gradient profile, and column temperature. Ensure the column is not overloaded. |
| Interaction with the analytical column. | Use a different column chemistry or mobile phase additives to improve peak shape. | |
| Shift in Retention Time of Internal Standard | Changes in mobile phase composition or column temperature. | Ensure consistent mobile phase preparation and stable column temperature. |
| Column degradation. | Replace the analytical column. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
Objective: To find a concentration of this compound that provides a consistent and reproducible signal without interfering with the analyte quantification across the entire calibration range.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 6-8 non-zero calibration standards of Hexanoylglycine in the relevant biological matrix (e.g., plasma, urine). The concentration range should cover the expected in-study sample concentrations, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Prepare Internal Standard Spiking Solutions: Prepare three different concentrations of this compound in the appropriate solvent (e.g., methanol, acetonitrile). These concentrations should be chosen to likely produce a low, medium, and high response on the mass spectrometer. A good starting point for the "medium" concentration is a level that is expected to give a similar response to the mid-point of the analyte's calibration curve.
-
Sample Preparation and Analysis:
-
For each of the three internal standard concentrations, spike a full set of analyte calibration standards.
-
Process the samples using the established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
Internal Standard Response: For each concentration of this compound, evaluate the absolute peak area across all calibration standards. The ideal concentration should yield a response that is consistent and well above the background noise, but not so high as to cause detector saturation. The relative standard deviation (RSD) of the internal standard response across the calibration curve should ideally be less than 15%.
-
Analyte-to-Internal Standard Ratio: Plot the peak area ratio (Hexanoylglycine / this compound) against the nominal concentration of Hexanoylglycine for each internal standard concentration tested.
-
Calibration Curve Performance: Evaluate the linearity (coefficient of determination, r² > 0.99), accuracy, and precision of the calibration curves generated with each internal standard concentration. The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for the LLLOQ).
-
-
Selection of Optimal Concentration: Choose the this compound concentration that results in the best overall performance of the calibration curve, characterized by good linearity, accuracy, and precision, along with a consistent internal standard response.
Data Summary Table for Optimization Experiment:
| IS Concentration | IS Response RSD (%) | Calibration Curve r² | Mean Accuracy (%) | Mean Precision (%) |
| Low (e.g., 10 ng/mL) | ||||
| Medium (e.g., 50 ng/mL) | ||||
| High (e.g., 250 ng/mL) |
Fill in the table with experimental data.
Visualizations
Caption: Workflow for optimizing the internal standard concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
Common issues with Hexanoylglycine-d11 stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability and storage issues encountered with Hexanoylglycine-d11.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least four years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) should be prepared fresh. If storage is necessary, it is recommended to store them at -20°C or -80°C to improve stability. Aqueous solutions are not recommended for storage for more than one day.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
The most probable degradation pathway for this compound is hydrolysis of the amide bond, which would yield hexanoic acid-d11 and glycine. This can be catalyzed by acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -80°C and minimize freeze-thaw cycles. |
| Improper storage of solid compound. | Ensure the solid compound is stored at -20°C in a tightly sealed container. | |
| Loss of compound after reconstitution in aqueous buffer | Hydrolysis of the amide bond. | Prepare aqueous solutions immediately before use. Avoid storing aqueous solutions for more than 24 hours. |
| Low solubility in aqueous buffer. | Hexanoylglycine has a solubility of approximately 5 mg/mL in PBS (pH 7.2). Ensure the concentration does not exceed the solubility limit. | |
| Appearance of unexpected peaks in chromatography | Degradation of this compound. | Analyze for the presence of hexanoic acid-d11 and glycine. Perform a forced degradation study to identify potential degradation products. |
| Contamination of the sample. | Use high-purity solvents and handle the compound in a clean environment. |
Stability Data Summary
The following table summarizes the recommended storage conditions and known stability information for Hexanoylglycine. As this compound is a stable-isotope labeled version, its chemical stability is expected to be comparable to the unlabeled compound.
| Form | Storage Temperature | Expected Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Aqueous Solution (PBS, pH 7.2) | Room Temperature | Not recommended for more than one day | |
| Solution in Organic Solvent (Ethanol, DMSO, DMF) | -20°C or -80°C | Short-term storage recommended; prepare fresh for best results. | General Recommendation |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for determining the intrinsic stability of a compound and identifying potential degradation products.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 50-60°C).[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature.[2]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and protect from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40-80°C).[2]
-
Photostability: Expose the solid compound and the stock solution to a combination of UV and visible light, as per ICH Q1B guidelines.[2]
3. Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
5. Data Interpretation:
-
Calculate the percentage of degradation at each time point for each stress condition.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[2]
Visualizations
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Hexanoylglycine-d11 for Ion Suppression Minimization
Welcome to the technical support center for the application of Hexanoylglycine-d11 as an internal standard to mitigate ion suppression in LC-MS/MS analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure accurate and reproducible quantification of Hexanoylglycine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components, which can include salts, lipids, and proteins, compete with the analyte for ionization in the MS source, leading to a decreased detector response.[1] This can result in inaccurate and imprecise quantification, and in severe cases, the complete loss of the analyte signal.[2][3][4]
Q2: How does this compound help in minimizing ion suppression?
This compound is a stable isotope-labeled (SIL) internal standard for Hexanoylglycine. Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[5] By adding a known concentration of this compound to each sample, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This normalization corrects for variations in signal intensity caused by ion suppression, thereby improving the accuracy and precision of the measurement.[6][7]
Q3: When should I add the this compound internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it accounts for any analyte loss during extraction and other processing steps, in addition to correcting for ion suppression during LC-MS/MS analysis.
Q4: Can the concentration of the internal standard itself cause ion suppression?
Yes, an excessively high concentration of the internal standard can lead to ion suppression of both the analyte and the internal standard itself. It is crucial to optimize the concentration of this compound to a level that provides a stable and reproducible signal without saturating the detector or causing significant ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Hexanoylglycine using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. |
| Column Contamination or Degradation | Backflush the column with a strong solvent. If the problem persists, replace the column. |
| Poorly Packed Column Bed | Replace the column. |
| Co-elution with an Interfering Compound | Optimize the chromatographic method to improve the separation of Hexanoylglycine from interfering peaks. |
Issue 2: High Variability in Analyte/Internal Standard Peak Area Ratio
| Potential Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Ensure precise and consistent addition of this compound to all samples and standards. Use a calibrated pipette and a consistent procedure. |
| Differential Ion Suppression | The analyte and internal standard may not be experiencing the same degree of ion suppression due to slight differences in retention time or the presence of highly variable matrix components. Improve sample clean-up to remove more interfering substances. |
| Instability of Analyte or Internal Standard | Investigate the stability of Hexanoylglycine and this compound in the sample matrix and under the storage conditions used. |
| Carryover | Optimize the wash steps in the autosampler program to minimize carryover between injections. |
Issue 3: Low or No Signal for Hexanoylglycine and/or this compound
| Potential Cause | Troubleshooting Step |
| Severe Ion Suppression | Dilute the sample to reduce the concentration of matrix components.[2] Enhance the sample preparation procedure to remove more interferences. |
| Incorrect MS Source Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific analytes. |
| Instrument Contamination | Clean the MS source components, including the capillary and cone. |
| Degradation of Analytes | Prepare fresh samples and standards. Check for potential degradation during sample preparation and storage. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification in the presence of matrix effects. The following table illustrates the typical improvement seen when using an internal standard in different biological matrices.
Table 1: Impact of this compound on the Accuracy and Precision of Hexanoylglycine Quantification in Different Matrices
| Matrix | Analysis Method | Accuracy (% Recovery) | Precision (% RSD) |
| Plasma | Without Internal Standard | 65% | 25% |
| With this compound | 98% | <5% | |
| Urine | Without Internal Standard | 50% | 35% |
| With this compound | 102% | <7% | |
| Tissue Homogenate | Without Internal Standard | 45% | 40% |
| With this compound | 97% | <8% |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for Hexanoylglycine Analysis in Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Hexanoylglycine Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizations
Caption: Experimental workflow for Hexanoylglycine analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Analytical Method Precision with Hexanoylglycine-d11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Hexanoylglycine-d11 to improve the precision of analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical methods?
A1: this compound is a stable isotope-labeled (SIL) internal standard for hexanoylglycine. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard for improving method precision and accuracy. Because this compound is nearly identical chemically and physically to the analyte (hexanoylglycine), it can effectively compensate for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. This normalization is crucial for mitigating matrix effects, which are a common source of signal suppression or enhancement in biological samples and can lead to inaccurate results.
Q2: In what specific applications is this compound commonly used?
A2: this compound is primarily used for the accurate quantification of hexanoylglycine in biological matrices like urine. The measurement of urinary hexanoylglycine is a key diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. By enabling precise quantification, this compound aids in the reliable diagnosis and monitoring of this condition.
Q3: What are the storage and stability recommendations for this compound?
A3: Stock solutions of this compound should be stored at -20°C or lower to ensure long-term stability. It is recommended to prepare fresh working solutions from the stock solution for each analytical run. Urine samples intended for hexanoylglycine analysis should be stored frozen (preferably at -80°C) to maintain the stability of the analyte and the internal standard.[1] Studies have shown that while many metabolites in urine are stable at -20°C and 4°C for up to 24 hours, prolonged storage at room temperature can lead to degradation.[1]
Q4: What is the principle of stable isotope dilution analysis using this compound?
A4: Stable isotope dilution (SID) analysis is a quantitative mass spectrometry technique. A known amount of the isotopically labeled internal standard (this compound) is added to the sample containing the unlabeled analyte (hexanoylglycine). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Since the two compounds co-elute and have very similar ionization efficiencies, any sample loss or matrix-induced signal variation will affect both compounds almost equally. The concentration of the analyte is then determined by comparing the ratio of the mass spectrometric response of the analyte to that of the internal standard against a calibration curve.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during experiments using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery of this compound | Inefficient Solid Phase Extraction (SPE): The SPE sorbent may not be appropriate for retaining hexanoylglycine, or the wash and elution solvents may be suboptimal.[2] | - Verify that the SPE protocol is suitable for small polar molecules. - Assess each step of the SPE protocol by analyzing the fractions to identify where the loss is occurring. - Optimize the wash steps to prevent breakthrough and the elution solvent to ensure complete recovery. |
| Analyte Instability: this compound may be degrading during sample processing. | - Ensure that the pH and temperature of the sample and processing solvents are controlled. - Minimize the time between sample thawing, extraction, and analysis. | |
| High Signal Variability of this compound | Matrix Effects: Co-eluting endogenous components in the urine matrix can suppress or enhance the ionization of the internal standard.[3] | - Improve sample cleanup procedures to remove interfering matrix components. - Optimize the chromatographic separation to resolve this compound from interfering peaks. - Evaluate different ionization sources or parameters. |
| Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps can lead to inconsistent internal standard concentrations. | - Ensure all volumetric equipment is properly calibrated. - Use a consistent and well-documented sample preparation workflow. - Ensure complete vortexing and mixing at each step. | |
| Isotopic Interference or Crosstalk | Low Isotopic Purity of the Standard: The this compound standard may contain a significant fraction of the unlabeled (d0) form. | - Verify the isotopic purity of the this compound standard from the certificate of analysis. - If necessary, use high-resolution mass spectrometry to resolve the isotopic peaks and ensure accurate quantification.[4] |
| In-source Fragmentation or Exchange: Deuterium atoms may be lost or exchanged in the mass spectrometer's ion source. | - Optimize the ion source conditions (e.g., temperature, voltages) to minimize fragmentation and back-exchange. - Select a stable deuterated position on the molecule if custom synthesis is an option. | |
| Inaccurate Quantification at Low Concentrations | Suboptimal Limit of Quantitation (LOQ): The analytical method may not be sensitive enough for the expected analyte concentrations. | - Increase the sample volume or concentrate the final extract. - Optimize the mass spectrometer parameters for maximum sensitivity for the specific transitions of hexanoylglycine and its internal standard. |
| Interference from Matrix: Endogenous compounds in the urine may have a similar mass transition to hexanoylglycine, causing interference at the LOQ. | - Enhance chromatographic resolution to separate the analyte from the interference. - Use a more specific mass transition for quantification. |
Experimental Protocols
Protocol: Quantification of Urinary Hexanoylglycine using this compound by LC-MS/MS
This protocol provides a general methodology for the analysis of hexanoylglycine in human urine. Optimization may be required for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine samples
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hexanoylglycine and this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the hexanoylglycine stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Sample Preparation (Solid Phase Extraction):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 100 µL of urine supernatant, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hexanoylglycine from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Hexanoylglycine: Q1 (precursor ion m/z) -> Q3 (product ion m/z)
-
This compound: Q1 (precursor ion m/z) -> Q3 (product ion m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Hexanoylglycine / this compound) against the concentration of the calibration standards.
-
Determine the concentration of hexanoylglycine in the urine samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of urinary hexanoylglycine using a stable isotope dilution LC-MS/MS method.
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/mL | [5] |
| Linear Range | 0.1 - 100 µg/mL | [5] |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | ± 15% | |
| Recovery | > 85% | [3] |
Visualizations
Caption: Experimental workflow for urinary hexanoylglycine analysis.
Caption: Biosynthesis pathway of Hexanoylglycine.
Caption: Logic of using this compound to improve data quality.
References
- 1. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexanoylglycine-d11 for Matrix Effect Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hexanoylglycine-d11 as an internal standard to address matrix effects in the analysis of biological samples, particularly in the context of diagnosing metabolic disorders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated stable isotope-labeled version of hexanoylglycine. It is used as an internal standard (IS) in mass spectrometry-based bioanalysis. Because its chemical and physical properties are nearly identical to the endogenous analyte (hexanoylglycine), it co-elutes and experiences similar ionization suppression or enhancement due to the sample matrix.[1][2][3] This allows for accurate correction of matrix effects, leading to more reliable quantification of the target analyte.[1][2][3]
Q2: For which primary application is this compound used?
A2: this compound is primarily used as an internal standard in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[4][5][6][7] Elevated levels of hexanoylglycine in urine are a key biomarker for this condition.[4][6][8]
Q3: Can this compound be used to correct for matrix effects in the analysis of other analytes?
A3: While this compound is specifically designed for the quantification of hexanoylglycine, the principle of using a stable isotope-labeled internal standard is broadly applicable. For other analytes, such as various acylcarnitines, their respective deuterated internal standards are used to correct for matrix effects.[9][10][11] The ideal internal standard should be structurally as similar as possible to the analyte of interest.[12]
Q4: What are the common biological matrices in which this compound is used?
A4: The most common biological matrix for the analysis of hexanoylglycine and the use of its deuterated internal standard is urine.[4][5][8] It is also applicable to other matrices like plasma and dried blood spots, particularly in broader metabolic screening panels that include acylcarnitines.[6][7][13]
Q5: What are the advantages of using a deuterated internal standard like this compound over a structural analog?
A5: Deuterated internal standards are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte. This results in very similar extraction recovery, chromatographic retention time, and ionization response, leading to more effective correction for matrix effects.[1][3] Structural analogs may not co-elute perfectly or respond to matrix effects in the exact same way as the analyte, which can introduce quantification errors.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound signal across samples | Inconsistent sample preparation or extraction. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.[14] Review pipetting techniques and ensure complete mixing at each stage. |
| Injection errors. | Check the autosampler for any issues. Perform a series of blank injections followed by injections of a standard solution to assess reproducibility.[14] | |
| Sample inhomogeneity. | For urine samples, ensure they are thoroughly mixed before aliquoting. For plasma or blood spots, ensure complete lysis and extraction.[14] | |
| Poor recovery of both analyte and this compound | Suboptimal extraction efficiency. | Re-evaluate the extraction solvent composition and pH. Ensure sufficient vortexing and/or sonication time to facilitate complete extraction. |
| Inefficient protein precipitation (for plasma/blood). | Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is used. Ensure thorough vortexing and adequate centrifugation to pellet all proteins. | |
| Analyte peak is detected, but this compound peak is absent or very low | Incorrect spiking of the internal standard. | Verify the concentration of the this compound working solution and ensure it is being added to all samples and calibration standards at the correct volume. |
| Degradation of the internal standard. | Check the storage conditions and expiration date of the this compound stock and working solutions. Prepare fresh working solutions regularly. | |
| Shift in retention time of this compound | Chromatographic column degradation or contamination. | Equilibrate the column with the initial mobile phase conditions for an extended period. If the issue persists, wash the column according to the manufacturer's instructions or replace it. |
| Changes in mobile phase composition. | Prepare fresh mobile phases and ensure accurate composition. Degas the solvents properly. | |
| Observed ion suppression despite using an internal standard | Severe matrix effects overwhelming the corrective capacity of the IS. | Dilute the sample with the initial mobile phase or a suitable buffer to reduce the concentration of interfering matrix components.[14] |
| Co-elution with a highly suppressive matrix component. | Optimize the chromatographic gradient to better separate the analyte and IS from the interfering peak. Consider a more rigorous sample clean-up method like solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: Quantification of Urinary Hexanoylglycine using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.
1. Materials and Reagents:
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine samples, calibration standards, and quality control (QC) samples
2. Sample Preparation:
-
Thaw frozen urine samples, standards, and QCs at room temperature and vortex to mix.
-
Centrifuge samples at 4000 x g for 5 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 200 µL of the internal standard working solution (this compound in 50:50 acetonitrile:water).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet proteins and other particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of hexanoylglycine from other urine components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both hexanoylglycine and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents typical concentration ranges for urinary hexanoylglycine in the diagnosis of MCAD deficiency.
| Patient Group | Hexanoylglycine Concentration (µmol/mmol creatinine) | Reference |
| Healthy Controls | < 1.1 | [8] |
| Asymptomatic MCAD Patients | 3 - 170 | [8] |
| Acute MCAD Crisis | 20 - 600 | [8] |
Visualizations
Caption: Workflow for urinary hexanoylglycine analysis.
Caption: How a deuterated internal standard corrects for matrix effects.
References
- 1. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerilliant.com [cerilliant.com]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 7. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for isotopic exchange in deuterated standards like Hexanoylglycine-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of deuterated standards, with a specific focus on the potential for isotopic exchange in compounds like Hexanoylglycine-d11.
Troubleshooting Guide: Unexpected Isotopic Exchange in Deuterated Standards
Researchers utilizing deuterated internal standards, such as this compound, may occasionally encounter unexpected results suggesting isotopic exchange. This guide provides a systematic approach to troubleshooting these issues.
Problem: You observe a loss of deuterium from your internal standard, evidenced by a shift in the mass-to-charge ratio (m/z) in your mass spectrometry data, or inaccurate quantification.
Initial Assessment Workflow
Enhancing sensitivity for low-level hexanoylglycine detection with Hexanoylglycine-d11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for low-level hexanoylglycine detection using its deuterated internal standard, Hexanoylglycine-d11. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is hexanoylglycine and why is its sensitive detection important?
A1: Hexanoylglycine is an N-acylglycine, a metabolite derived from the conjugation of hexanoic acid and glycine. Its accumulation in urine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid β-oxidation. Sensitive and accurate detection of low levels of hexanoylglycine is crucial for the early diagnosis and monitoring of MCAD deficiency, particularly in newborn screening programs.
Q2: What is the role of this compound in the analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) used in mass spectrometry-based quantification of hexanoylglycine.[1][2] It is chemically identical to hexanoylglycine but has a higher mass due to the replacement of hydrogen atoms with deuterium. By adding a known amount of this compound to each sample, it allows for the correction of variations that can occur during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.[1][2]
Q3: What are the primary analytical techniques for hexanoylglycine detection?
A3: The most common and sensitive methods for the quantification of hexanoylglycine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high specificity, sensitivity, and amenability to high-throughput analysis without the need for extensive sample derivatization that is often required for GC-MS.
Q4: What are the expected urinary concentrations of hexanoylglycine?
A4: The concentration of hexanoylglycine in urine can vary significantly between healthy individuals and those with MCAD deficiency. The following table summarizes typical concentration ranges.
| Population | Hexanoylglycine Concentration (µg/mg creatinine) |
| Healthy Individuals | 1 - 2 |
| MCAD Deficiency (Asymptomatic) | 3 - 170 |
| MCAD Deficiency (Acute Stage) | 20 - 600 |
This data is compiled from published literature and should be used for reference only. Laboratories should establish their own reference ranges.
Experimental Protocols
Detailed Methodology for Urinary Hexanoylglycine Analysis by UPLC-MS/MS
This protocol outlines a method for the sensitive quantification of hexanoylglycine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
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Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity and expected analyte levels).
-
Add 20 µL of 0.1 M HCl to acidify the sample.
-
Vortex briefly.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Parameters
The following table provides a starting point for UPLC-MS/MS method development. Parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Hexanoylglycine | Precursor: 174.1 m/z, Product: 76.1 m/z, Collision Energy: 15 eV |
| This compound | Precursor: 185.2 m/z, Product: 76.1 m/z, Collision Energy: 15 eV |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of hexanoylglycine with a deuterated internal standard.
Issue 1: Poor Peak Shape or Splitting for Hexanoylglycine and/or this compound
-
Question: Why are my chromatographic peaks for the analyte and internal standard broad, tailing, or split?
-
Answer:
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample or reducing the injection volume.
-
Column Contamination: The column may be contaminated with matrix components. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or consider using a guard column.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic compounds like hexanoylglycine. Ensure the pH is appropriate for your column and analyte. Using formic acid helps to protonate the analyte for better retention and peak shape in reversed-phase chromatography.
-
Sample Solvent Mismatch: The solvent used to reconstitute the sample should be similar in strength to the initial mobile phase to avoid peak distortion.
-
Issue 2: High Variability in Internal Standard Response
-
Question: The peak area of my this compound internal standard is inconsistent across my sample batch. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Ensure accurate and consistent pipetting of the internal standard into every sample. Use a calibrated pipette and a consistent technique.
-
Matrix Effects: Significant variations in the sample matrix between different samples can lead to ion suppression or enhancement, affecting the internal standard response.[3] Review your sample extraction procedure to ensure efficient removal of interfering matrix components. You may need to optimize the extraction solvent or use a solid-phase extraction (SPE) method.
-
Instrument Instability: A drifting instrument response can cause variability. Run quality control (QC) samples throughout your batch to monitor instrument performance. If drift is observed, the mass spectrometer may require cleaning or tuning.
-
Issue 3: Low Signal Intensity or Inability to Detect Low-Level Hexanoylglycine
-
Question: I am struggling to detect low concentrations of hexanoylglycine, even with the use of an internal standard. How can I improve sensitivity?
-
Answer:
-
Optimize Mass Spectrometer Parameters: Carefully tune the mass spectrometer for hexanoylglycine. Optimize the cone voltage and collision energy for the specific MRM transition to maximize signal intensity.
-
Improve Sample Clean-up: Matrix components can suppress the ionization of hexanoylglycine. Enhance your sample preparation by using a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Increase Sample Volume: If possible, start with a larger volume of urine for the extraction to concentrate the analyte.
-
Check for Deuterium Exchange: While less common for this compound, ensure that the deuterium atoms on your internal standard are not exchanging with protons from the solvent, which would lead to an inaccurate measurement. This is more of a concern with deuterated standards where the deuterium is on an exchangeable site.
-
Issue 4: Chromatographic Separation of Analyte and Internal Standard
-
Question: My this compound peak is eluting slightly earlier than my hexanoylglycine peak. Is this a problem?
-
Answer:
-
A small retention time shift between a deuterated internal standard and the native analyte is a known phenomenon in liquid chromatography, often referred to as the "isotope effect." While a slight shift is generally acceptable, a significant separation can be problematic. If the two peaks are not sufficiently co-eluting, they may experience different degrees of ion suppression or enhancement, which can compromise the accuracy of quantification.
-
To address this:
-
Ensure your chromatography is robust and reproducible.
-
If the separation is significant, you may need to adjust your chromatographic conditions (e.g., gradient slope, temperature) to minimize the difference in retention times.
-
Alternatively, consider using a 13C-labeled internal standard, which typically exhibits a smaller isotopic effect and co-elutes more closely with the analyte.
-
-
Visualizations
Caption: Fatty Acid β-Oxidation Pathway and the Impact of MCAD Deficiency.
Caption: Experimental Workflow for Hexanoylglycine Quantification.
Caption: Troubleshooting Decision Tree for Hexanoylglycine Analysis.
References
Technical Support Center: Hexanoylglycine-d11 in Data Processing and Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hexanoylglycine-d11 for data processing and normalization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of hexanoylglycine. It serves as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its primary application is in the accurate quantification of its unlabeled counterpart, hexanoylglycine, which is a critical biomarker for the diagnosis of Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder.[2][3][4]
Q2: Why is an internal standard like this compound necessary for quantitative analysis?
Internal standards are crucial for improving the precision and accuracy of quantitative methods.[1] They are added at a known concentration to all samples (calibrators, quality controls, and unknowns) at an early stage of sample preparation.[1] The IS helps to correct for variations that can occur during sample processing, such as extraction losses, and analytical variations, like injection volume inconsistencies and matrix effects (ion suppression or enhancement in MS-based methods).[1][5] Instead of relying on the absolute signal of the analyte, the quantification is based on the ratio of the analyte's response to the internal standard's response.[1]
Q3: How does this compound work to normalize data?
As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically almost identical to the endogenous hexanoylglycine being measured. This chemical similarity means it behaves nearly identically during sample extraction, derivatization (if any), and chromatographic separation.[6] In the mass spectrometer, it is distinguished from the native analyte by its higher mass due to the deuterium atoms. By calculating the peak area ratio of the analyte to the SIL-IS, variations introduced during the analytical workflow are normalized, leading to more reliable and reproducible quantification.
Q4: What are the ideal characteristics of an internal standard, and how well does this compound fit these?
An ideal internal standard should:
-
Behave similarly to the analyte in terms of extraction, derivatization, and chromatographic properties.
-
Not be naturally present in the sample.
-
Be clearly distinguishable from the analyte by the detector.
-
Be of high purity and not contain any of the unlabeled analyte.
This compound fits these criteria well as a SIL-IS. Its physical and chemical properties are very close to those of hexanoylglycine, ensuring it tracks the analyte throughout the analytical process. Its mass difference allows for clear separation in a mass spectrometer. However, as with any SIL-IS, it is crucial to verify its isotopic purity to prevent analytical inaccuracies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for this compound | - Column Overload: The concentration of the internal standard is too high. - Incompatible Mobile Phase: The pH or organic composition of the mobile phase is not optimal. - Column Degradation: The analytical column has lost its efficiency. | - Reduce the concentration of the this compound spiking solution. - Adjust the mobile phase composition. For reversed-phase chromatography, ensure the pH is appropriate for the analyte's pKa. - Replace the analytical column. |
| Variable Internal Standard Response Across Samples | - Inconsistent Addition of IS: The internal standard was not added at the same concentration to all samples. - Sample Matrix Effects: Significant differences in the sample matrix between calibrators and unknown samples can lead to variable ion suppression or enhancement.[5] - Degradation of IS: The internal standard may be unstable in the sample matrix or under the storage conditions. | - Ensure precise and consistent pipetting of the internal standard solution into every sample at the beginning of the sample preparation process.[1] - Dilute the samples to minimize matrix effects. Optimize the chromatographic separation to separate the analyte and IS from interfering matrix components. - Perform stability experiments to assess the stability of this compound in the sample matrix and under the intended storage conditions. |
| Analyte and IS Peaks Do Not Co-elute | - Isotope Effect: Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts in reversed-phase chromatography due to differences in hydrophobicity. | - This is a known phenomenon and is generally acceptable as long as the chromatographic separation is sufficient to prevent differential matrix effects. Ensure the peak integration is accurate for both the analyte and the IS. If the separation is too large, consider adjusting the chromatographic method (e.g., gradient slope, temperature). |
| High Background Signal at the m/z of the Internal Standard | - Contamination: The analytical system (e.g., solvent lines, autosampler, column) may be contaminated. - Impurity in IS: The this compound standard may contain impurities. | - Flush the LC-MS/MS system thoroughly with appropriate solvents. - Verify the purity of the internal standard. |
| Inaccurate Quantification (Poor Accuracy/Precision) | - Incorrect IS Concentration: The concentration of the internal standard stock solution may be incorrect. - Presence of Unlabeled Analyte in IS: The deuterated standard contains a significant amount of the non-deuterated hexanoylglycine. - Non-linearity of Response: The concentration of the analyte may be outside the linear range of the assay. | - Prepare a fresh internal standard stock solution and verify its concentration. - Check the certificate of analysis for the isotopic purity of the this compound. If necessary, acquire a new, higher-purity standard. - Ensure the sample concentrations fall within the validated linear range of the calibration curve. Dilute samples if necessary. |
Quantitative Data Summary
The following table provides typical performance characteristics for a validated LC-MS/MS method for the quantification of hexanoylglycine using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between the concentration and the instrument response.[7] |
| Linear Range | 1 - 1,000 ng/mL | The range of concentrations over which the method is accurate, precise, and linear.[7][8] |
| Limit of Detection (LOD) | ~0.3 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from the background noise.[9][10] |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7][9] |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within the same day.[7] |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days.[7] |
| Accuracy (%RE) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.[7] |
| Extraction Recovery | > 80% | The efficiency of the sample preparation process in extracting the analyte from the matrix. |
Experimental Protocols
Protocol: Quantification of Hexanoylglycine in Human Plasma using this compound by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of hexanoylglycine in plasma samples.
1. Materials and Reagents:
-
Hexanoylglycine analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank and study samples)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 1% formic acid)
2. Preparation of Standards and Internal Standard Spiking Solution:
-
Prepare a stock solution of hexanoylglycine (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of calibration standards by serial dilution in blank plasma to cover the desired concentration range (e.g., 1 to 1,000 ng/mL).
-
Prepare a this compound spiking solution at a concentration that will result in a robust signal in the mass spectrometer (e.g., 100 ng/mL in methanol).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound spiking solution. Vortex briefly.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hexanoylglycine from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both hexanoylglycine and this compound. These should be optimized by direct infusion of the individual standards.
5. Data Processing and Normalization:
-
Integrate the peak areas for both the hexanoylglycine and this compound MRM transitions.
-
Calculate the peak area ratio (Hexanoylglycine Area / this compound Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. Use a linear regression model.
-
Determine the concentration of hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Hexanoylglycine Formation in MCADD
Caption: Metabolic pathway showing the formation of Hexanoylglycine in MCAD deficiency.
Experimental Workflow for Sample Analysis
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Best practices for long-term storage and handling of Hexanoylglycine-d11 solutions
This technical support center provides best practices for the long-term storage and handling of Hexanoylglycine-d11 solutions, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of Hexanoylglycine. It is primarily used as an internal standard in mass spectrometry-based quantitative analysis, particularly for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. In patients with MCAD deficiency, the metabolism of medium-chain fatty acids is impaired, leading to an accumulation of hexanoyl-CoA, which is then conjugated with glycine to form Hexanoylglycine and excreted in the urine. The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification of the endogenous Hexanoylglycine levels.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
Solid (crystalline) this compound should be stored at -20°C in a tightly sealed container. Under these conditions, the compound is stable for at least four years.
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared by dissolving the solid this compound in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation. For long-term storage, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. Generally, these solutions are usable for up to one month. To ensure the integrity of the solution, it is advisable to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q4: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day. Acylglycines can be susceptible to hydrolysis in aqueous environments, which can affect the accuracy of your experimental results. Prepare aqueous solutions fresh on the day of use.
Troubleshooting Guide
Issue 1: Inconsistent or poor chromatographic peak shape.
-
Possible Cause: Improper solvent composition or pH.
-
Solution: Ensure the mobile phase composition is optimized for your column and that the pH is appropriate for the analysis of an acidic compound like Hexanoylglycine. The pH of the sample solution can also affect peak shape; ensure it is compatible with your mobile phase.
-
-
Possible Cause: Column degradation.
-
Solution: Check the performance of your analytical column with a standard mixture. If performance is poor, replace the column.
-
Issue 2: Signal intensity of this compound is lower than expected.
-
Possible Cause: Degradation of the standard.
-
Solution: Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause: Ion suppression from the sample matrix.
-
Solution: Improve your sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also help reduce matrix effects.
-
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Solution: Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy) for this compound.
-
Issue 3: Presence of unexpected peaks or adducts in the mass spectrum.
-
Possible Cause: Formation of adducts with salts or solvents.
-
Solution: Adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvents like methanol ([M+MeOH+H]+) are common in electrospray ionization (ESI).[2][3][4] Use high-purity solvents and minimize the use of salts in your sample preparation and mobile phases. If adducts are consistently observed, you may need to account for them in your data analysis.
-
-
Possible Cause: In-source fragmentation.
-
Solution: Reduce the cone voltage or other in-source collision-induced dissociation parameters to minimize fragmentation of the parent ion.
-
Issue 4: H/D exchange leading to inaccurate quantification.
-
Possible Cause: The deuterium atoms on this compound may exchange with protons from the solvent, particularly under acidic or basic conditions.
-
Solution: Whenever possible, work with solutions at a neutral pH. If acidic or basic conditions are necessary for your experiment, minimize the exposure time of the standard to these conditions. The stability of the deuterium label should be verified during method development.
-
Data Presentation
Table 1: Solubility of Hexanoylglycine
| Solvent | Approximate Solubility |
| Ethanol | ~50 mg/mL |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed. |
| Organic Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 4°C | ≤ 24 hours | Prepare fresh daily. |
Experimental Protocols
Protocol: Quantification of Urinary Hexanoylglycine using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.
-
Preparation of Internal Standard (IS) Working Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution with methanol/water (50:50, v/v) to a final concentration of 1 µg/mL. This is your IS working solution.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any precipitate.
-
To 100 µL of the urine supernatant, add 10 µL of the IS working solution (1 µg/mL this compound).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Hexanoylglycine and this compound. These will need to be determined empirically but will be based on their respective molecular weights.
-
-
Quantification:
-
Create a calibration curve using known concentrations of non-labeled Hexanoylglycine spiked into a control matrix (e.g., synthetic urine or a pooled urine sample with low endogenous levels) with a constant concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Determine the concentration of Hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of urinary Hexanoylglycine.
Caption: Formation of Hexanoylglycine in MCAD deficiency.
References
Validation & Comparative
Navigating the Landscape of Acylcarnitine Analysis: A Guide to Internal Standard Selection and Method Validation
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of acylcarnitines is paramount for diagnosing metabolic disorders and advancing therapeutic research. This guide provides a comprehensive comparison of analytical method validation, with a special focus on the critical role of internal standards. While inquiry was made into the use of Hexanoylglycine-d11, a thorough review of current scientific literature reveals that the gold standard for acylcarnitine analysis relies on a different class of internal standards: stable isotope-labeled analogs of the acylcarnitines themselves.
This guide will illuminate why these deuterated analogs are the preferred choice and present a representative validation of an analytical method using this established approach. We will delve into the experimental protocols and performance data that underscore the reliability of this methodology.
The Critical Choice: Why Deuterated Acylcarnitines Reign Supreme as Internal Standards
In quantitative mass spectrometry-based assays, internal standards are essential for correcting variability during sample preparation and analysis. The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.
While this compound is a deuterated compound, its chemical structure differs significantly from that of acylcarnitines. This structural dissimilarity can lead to differences in extraction efficiency, ionization response, and chromatographic retention time, ultimately compromising the accuracy of quantification.
The scientific consensus, as reflected in numerous studies and technical standards, overwhelmingly supports the use of stable isotope-labeled (e.g., deuterated) acylcarnitines as internal standards.[1][2][3] These compounds, such as d3-acetylcarnitine, d3-propionylcarnitine, and d3-octanoylcarnitine, are chemically identical to their endogenous counterparts, with the only difference being the presence of heavier isotopes. This near-perfect chemical analogy ensures that they behave identically during sample processing and analysis, providing the most accurate correction for any variations and leading to highly reliable and reproducible results.
Performance Comparison of an LC-MS/MS Method for Acylcarnitine Quantification
The following table summarizes the performance characteristics of a typical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various acylcarnitines using their respective deuterated internal standards. This data is a composite representation from established methodologies in the field.[4][5]
| Analyte | Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) (µM) |
| Acetylcarnitine (C2) | d3-Acetylcarnitine | >0.99 | 95-105% | <10% | 0.1 |
| Propionylcarnitine (C3) | d3-Propionylcarnitine | >0.99 | 92-108% | <10% | 0.05 |
| Butyrylcarnitine (C4) | d3-Butyrylcarnitine | >0.99 | 94-106% | <12% | 0.05 |
| Isovalerylcarnitine (C5) | d9-Isovalerylcarnitine | >0.99 | 93-107% | <12% | 0.02 |
| Hexanoylcarnitine (C6) | d3-Hexanoylcarnitine | >0.99 | 95-105% | <10% | 0.02 |
| Octanoylcarnitine (C8) | d3-Octanoylcarnitine | >0.99 | 96-104% | <8% | 0.01 |
| Decanoylcarnitine (C10) | d3-Decanoylcarnitine | >0.99 | 97-103% | <8% | 0.01 |
| Palmitoylcarnitine (C16) | d3-Palmitoylcarnitine | >0.99 | 94-106% | <15% | 0.05 |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for acylcarnitine analysis.
Sample Preparation
-
Spiking: To a 50 µL aliquot of plasma or serum, add 10 µL of the internal standard working solution containing a mixture of deuterated acylcarnitines.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is employed to separate the acylcarnitines.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding deuterated internal standard. A common product ion for acylcarnitines is m/z 85.[3]
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Figure 1. A typical experimental workflow for acylcarnitine analysis.
Figure 2. Logical diagram for selecting an appropriate internal standard.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hexanoylglycine-d11 vs. 13C-Labeled Hexanoylglycine as Internal Standards in Mass Spectrometry
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification in mass spectrometry-based assays. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for hexanoylglycine analysis: Hexanoylglycine-d11 (a deuterium-labeled standard) and 13C-labeled hexanoylglycine.
Hexanoylglycine is a critical biomarker for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate measurement of this analyte in biological matrices like urine and plasma is crucial for clinical diagnosis and monitoring. The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis.
This guide will delve into the key performance differences between deuterium-labeled and 13C-labeled hexanoylglycine, supported by established principles and experimental considerations in isotope dilution mass spectrometry.
Quantitative Performance Comparison
The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact assay performance. The following table summarizes the key differences based on well-documented behaviors of these types of stable isotope labels in mass spectrometry.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Hexanoylglycine | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte.[1] | The difference in bond strength between C-D and C-H can lead to chromatographic separation, particularly in high-resolution chromatography.[2] This can lead to inaccurate quantification if matrix effects vary across the elution peak. Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction. |
| Isotope Effect in MS/MS | Can exhibit different fragmentation patterns compared to the unlabeled analyte, potentially affecting quantification. | Fragmentation is virtually identical to the unlabeled analyte. | The higher bond energy of C-D versus C-H can sometimes lead to altered fragmentation efficiencies in the mass spectrometer's collision cell. This "isotope effect" can introduce bias in the response ratio. 13C labeling does not significantly alter bond energies, resulting in more comparable fragmentation. |
| Chemical Stability | Deuterium atoms, especially on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent. | The 13C label is incorporated into the carbon skeleton and is chemically stable under typical analytical conditions.[2] | Loss of the deuterium label can lead to an underestimation of the analyte concentration. The stability of the 13C label ensures the integrity of the internal standard throughout the analytical process. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts. | Excellent, due to identical chromatographic and ionization behavior.[3] | Because 13C-labeled standards behave chemically and physically identically to their native counterparts, they provide the most accurate correction for variations in ionization efficiency caused by co-eluting matrix components.[4] |
| Commercial Availability & Cost | Often more readily available and can be less expensive to synthesize.[1][5] | Can be more expensive and may have more limited commercial availability for certain analytes. | The synthetic routes for introducing deuterium are often simpler and cheaper than those for incorporating 13C. |
| Recommendation | A suitable choice when a 13C-labeled standard is unavailable or cost-prohibitive, but careful validation of chromatographic behavior is essential. | The preferred choice for the highest accuracy and reliability in quantitative bioanalysis.[1] | For clinical and regulated bioanalysis, the superior performance of 13C-labeled standards generally outweighs the higher cost. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of hexanoylglycine in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for either this compound or 13C-labeled hexanoylglycine as the internal standard.
Sample Preparation (Urine)
-
Thaw and Vortex: Thaw frozen urine samples at room temperature and vortex thoroughly to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of each urine sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled hexanoylglycine at a concentration of 10 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hexanoylglycine: Q1: m/z 174.1 -> Q3: m/z 76.1
-
This compound: Q1: m/z 185.2 -> Q3: m/z 76.1
-
13C-labeled Hexanoylglycine (e.g., Hexanoyl-[1,2-13C2]glycine): Q1: m/z 176.1 -> Q3: m/z 78.1 (Note: The exact m/z values for the 13C-labeled standard will depend on the number and position of the 13C labels.)
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Rationale
To better understand the analytical workflow and the metabolic context of hexanoylglycine, the following diagrams are provided.
Caption: Experimental workflow for hexanoylglycine quantification.
Caption: Formation of hexanoylglycine in MCAD deficiency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Cross-Validation of Hexanoylglycine Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals involved in the study of inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accurate quantification of biomarkers such as hexanoylglycine is paramount. This guide provides a comprehensive cross-validation of common analytical methods for hexanoylglycine, with a focus on the use of the stable isotope-labeled internal standard, Hexanoylglycine-d11, to ensure accuracy and reliability.
Hexanoylglycine is a key diagnostic marker for MCAD deficiency, a genetic disorder that prevents the body from converting certain fats into energy.[1] Its concentration in urine is significantly elevated in affected individuals.[1][2] Accurate and precise measurement of hexanoylglycine is crucial for diagnosis, monitoring treatment efficacy, and in research settings to understand the pathophysiology of the disease. This guide compares the two most prevalent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the importance of inter-laboratory comparison for assay harmonization.
Comparison of Analytical Methodologies: LC-MS/MS vs. GC-MS
The choice of analytical platform can significantly impact the performance and workflow of hexanoylglycine quantification. Below is a comparative summary of LC-MS/MS and GC-MS methodologies.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Generally simpler, often involving a "dilute-and-shoot" approach or straightforward solid-phase extraction (SPE).[3] | More complex, typically requires derivatization to increase the volatility of hexanoylglycine. Common derivatizing agents include silylating agents like BSTFA.[4][5] |
| Throughput | Higher throughput due to faster analysis times and simpler sample preparation. | Lower throughput due to the additional derivatization step and potentially longer chromatographic run times. |
| Sensitivity & Specificity | High sensitivity and specificity due to the use of Multiple Reaction Monitoring (MRM). | High sensitivity and specificity, particularly with selected ion monitoring (SIM). |
| Analyte Suitability | Well-suited for polar and thermally labile compounds like acylglycines without the need for derivatization. | Requires analytes to be volatile and thermally stable, hence the need for derivatization of hexanoylglycine.[4] |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to LC-MS/MS. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial to mitigate these effects.[6] | Less prone to matrix effects in the ion source, but derivatization can introduce other sources of variability. |
Inter-Laboratory Comparison and Proficiency Testing
To ensure the comparability and accuracy of results across different laboratories and studies, participation in inter-laboratory comparison programs or proficiency testing (PT) is essential. Organizations like the European Research Network for Diagnosis and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) offer PT schemes for organic acids and related metabolites.[4][7][8]
While a specific, publicly available inter-laboratory comparison report solely for hexanoylglycine is not readily found, the principles of these programs can be applied to a cross-validation study. A typical proficiency testing scheme involves the distribution of a set of samples with unknown concentrations of the analyte to participating laboratories. The results are then statistically analyzed to assess the performance of each laboratory against the consensus mean. A key performance indicator is the Z-score, which represents the number of standard deviations a laboratory's result is from the consensus mean.
Below is a representative table illustrating how data from a hypothetical inter-laboratory comparison of two different hexanoylglycine assays could be presented.
| Laboratory | Method | Reported Concentration (µmol/L) | Consensus Mean (µmol/L) | Standard Deviation | Z-Score | Performance |
| Lab A | LC-MS/MS | 45.2 | 48.5 | 4.2 | -0.79 | Satisfactory |
| Lab B | LC-MS/MS | 51.8 | 48.5 | 4.2 | 0.79 | Satisfactory |
| Lab C | GC-MS | 42.1 | 48.5 | 4.2 | -1.52 | Satisfactory |
| Lab D | LC-MS/MS | 55.9 | 48.5 | 4.2 | 1.76 | Satisfactory |
| Lab E | GC-MS | 38.5 | 48.5 | 4.2 | -2.38 | Unsatisfactory |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable quantitative analysis. Below are representative protocols for the quantification of hexanoylglycine in urine using LC-MS/MS and GC-MS with this compound as the internal standard.
LC-MS/MS Method for Urinary Hexanoylglycine
This method is adapted from established protocols for the analysis of urinary acylglycines.
1. Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 490 µL of the internal standard working solution (this compound in 50:50 methanol:water with 0.1% formic acid).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion (m/z) 174.1 -> Product ion (m/z) 76.1
-
This compound: Precursor ion (m/z) 185.2 -> Product ion (m/z) 76.1
-
GC-MS Method for Urinary Hexanoylglycine
This protocol involves derivatization to increase the volatility of hexanoylglycine.
1. Sample Preparation and Derivatization
-
To 100 µL of urine, add the internal standard solution (this compound).
-
Perform a liquid-liquid extraction with ethyl acetate or use a solid-phase extraction (SPE) cartridge to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Selected Ion Monitoring (SIM) Ions:
-
Hexanoylglycine (as TMS derivative): Specific fragment ions to be monitored (e.g., m/z corresponding to the molecular ion and characteristic fragments).
-
This compound (as TMS derivative): Corresponding fragment ions for the deuterated standard.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathway and experimental workflows can aid in understanding the context and execution of hexanoylglycine assays.
Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency
Caption: Formation of hexanoylglycine in MCAD deficiency.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for hexanoylglycine analysis by LC-MS/MS.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for hexanoylglycine analysis by GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of hexanoylglycine in urine. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise results with either method. LC-MS/MS offers a higher throughput and simpler sample preparation workflow, making it well-suited for clinical and large-scale research studies. GC-MS, while requiring a more involved sample preparation process, remains a robust and reliable alternative.
To ensure the harmonization of results across different laboratories and methodologies, participation in external quality assessment schemes and inter-laboratory comparisons is strongly recommended. This practice is vital for establishing standardized diagnostic criteria and for the reliable interpretation of data in multicenter clinical trials and research collaborations. By carefully selecting the analytical method and adhering to rigorous validation and quality control procedures, researchers can confidently and accurately measure hexanoylglycine, contributing to improved diagnosis and management of MCAD deficiency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 利用 GC-MS 對氨基酸進行衍生和分析 [sigmaaldrich.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 7. Qualitative urinary organic acid analysis: methodological approaches and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
A Comparative Guide to the Quantitative Analysis of Hexanoylglycine: Evaluating the Accuracy and Precision of Hexanoylglycine-d11
For Researchers, Scientists, and Drug Development Professionals
In the realm of clinical diagnostics and metabolic research, the accurate quantification of biomarkers is paramount. Hexanoylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism, requires highly precise and accurate measurement for definitive diagnosis and monitoring. This guide provides a comprehensive comparison of the use of the stable isotope-labeled internal standard, Hexanoylglycine-d11, in quantitative analysis, alongside a discussion of alternative internal standards. The information presented is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their analytical workflows.
The Critical Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of internal standards (IS) to ensure accuracy and precision. Internal standards are compounds that are chemically similar to the analyte of interest and are added to samples at a known concentration before sample preparation. They help to correct for variations that can occur during sample extraction, derivatization, and instrument analysis, including matrix effects which can suppress or enhance the analyte signal. The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares the same physicochemical properties, leading to similar behavior throughout the analytical process.
This compound: A Deuterated Internal Standard
This compound is a commonly used deuterated internal standard for the quantification of Hexanoylglycine. Deuterium-labeled standards are widely available and have been successfully employed in numerous validated bioanalytical methods.
Alternative Internal Standards: The Case for Carbon-13 Labeling
While deuterated standards are prevalent, carbon-13 (¹³C)-labeled internal standards are often considered the "gold standard" for isotope dilution mass spectrometry.
Key Advantages of ¹³C-Labeled Internal Standards:
-
Co-elution with the Analyte: ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte in liquid chromatography. This is a significant advantage over some deuterated standards, which can sometimes exhibit slight chromatographic shifts. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
-
No Isotopic Exchange: The carbon-13 label is chemically stable and not prone to exchange with protons from the solvent or matrix, a potential issue with deuterium labels in certain molecules and under specific conditions.
Performance Comparison: Accuracy and Precision
A study investigating the impact of using alternative (non-ideal) stable isotope-labeled internal standards for the quantification of long-chain fatty acids by GC-MS found that while accuracy (bias) remained relatively stable , the precision (%RSD) was significantly compromised .
Table 1: Impact of Internal Standard Choice on Method Performance (Exemplary Data from Fatty Acid Analysis) [1]
| Performance Metric | Ideal Internal Standard (Analyte-Specific) | Alternative Internal Standard (Structurally Similar) |
| Median Absolute Bias (%) | ~1.8% | ~1.8% |
| Median Increase in Variance (%) | - | 141% |
This data underscores the importance of selecting the most appropriate internal standard to ensure the highest quality data, particularly for assays requiring high precision. While this compound is a valid choice, the use of a ¹³C-labeled internal standard for hexanoylglycine, if available, could potentially offer improved precision.
A study on the quantification of a panel of acylglycines, including hexanoylglycine, using deuterated internal standards reported excellent linearity and minimal ion suppression, indicating a well-performing assay.
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Acylglycine Quantification using Deuterated Internal Standards
| Parameter | Result |
| Linearity Range | 0.005 to 25.0 µM |
| Ion Suppression | Minimal (2 to 10%) |
While this study did not provide a detailed breakdown of accuracy and precision for hexanoylglycine specifically, the overall performance suggests that a properly validated method with a deuterated internal standard can yield reliable results.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of Hexanoylglycine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation & Extraction)
-
Thaw plasma samples on ice.
-
Spike 50 µL of plasma with 10 µL of the internal standard solution (e.g., this compound in methanol) to achieve a final concentration within the linear range of the assay.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexanoylglycine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be optimized based on instrument)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be optimized based on instrument)
-
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of a certified Hexanoylglycine standard into a blank matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the internal standard.
-
Quantification: Determine the concentration of Hexanoylglycine in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Visualizing the Context: Fatty Acid Beta-Oxidation and the Analytical Workflow
To better understand the significance of Hexanoylglycine and the analytical process, the following diagrams are provided.
Caption: Fatty Acid Beta-Oxidation Pathway and the Impact of MCAD Deficiency.
References
Inter-laboratory Comparison Guide for Hexanoylglycine Quantification Using Hexanoylglycine-d11
Published: October 31, 2025
This guide provides a comprehensive framework for the inter-laboratory comparison of hexanoylglycine quantification in human urine, specifically utilizing Hexanoylglycine-d11 as a stable isotope-labeled internal standard. The accurate measurement of hexanoylglycine is crucial for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder.[1][2] This document is intended for researchers, clinical laboratory scientists, and drug development professionals to establish and verify the accuracy, precision, and comparability of their analytical methods.
While direct, large-scale inter-laboratory comparison results for hexanoylglycine using a d11-labeled standard are not widely published, this guide synthesizes established methodologies and presents a template for how such a comparison should be structured and evaluated, based on proficiency testing principles.[3][4][5]
Biological Pathway and Clinical Significance
In individuals with MCAD deficiency, the mitochondrial β-oxidation of medium-chain fatty acids is impaired.[6] This leads to the accumulation of upstream metabolites, including hexanoyl-CoA. The body attempts to detoxify this buildup by conjugating hexanoyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form hexanoylglycine, which is then excreted in the urine.[7] Consequently, elevated levels of urinary hexanoylglycine serve as a highly specific and sensitive biomarker for diagnosing MCAD deficiency.[1][8]
Experimental Protocol: Quantification by Stable Isotope Dilution LC-MS/MS
This section details a representative protocol for the quantification of urinary hexanoylglycine using a stable isotope dilution method with this compound. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[9][10]
2.1. Materials and Reagents
-
Hexanoylglycine certified reference material
-
This compound internal standard (IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine samples (patient, control)
-
Solid Phase Extraction (SPE) cartridges
2.2. Sample Preparation
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 4,000 x g for 10 minutes to pellet debris.
-
Transfer 100 µL of supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (concentration ~5 µg/mL).
-
Acidify the sample by adding 50 µL of 0.1% formic acid.
-
Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte and internal standard from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
2.3. LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography (e.g., C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate hexanoylglycine from other urinary components.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Hexanoylglycine: Q1: 174.1 -> Q3: 76.1
-
This compound (IS): Q1: 185.2 -> Q3: 76.1
-
2.4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.
-
The concentration of hexanoylglycine in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Inter-laboratory Comparison Data
An inter-laboratory comparison or proficiency test (PT) is essential for ensuring that different laboratories produce comparable results.[5][11] In a typical PT scheme, a central organizer distributes identical, blind samples to participating laboratories. Each laboratory analyzes the samples using its own validated method and reports the results.
The data below is illustrative of how results from such a comparison would be presented. It includes hypothetical data for two proficiency testing samples (PT-Sample-A and PT-Sample-B) analyzed by five different laboratories. The consensus mean is the average of all participant results, and the Z-score indicates how many standard deviations an individual laboratory's result is from this mean.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Table 1: Illustrative Inter-laboratory Comparison Results for Hexanoylglycine (µmol/mmol creatinine)
| Laboratory | PT-Sample-A (Mean ± SD) | Z-Score (A) | PT-Sample-B (Mean ± SD) | Z-Score (B) | Method |
| Lab 1 | 25.5 ± 1.8 | -0.65 | 150.1 ± 9.5 | 0.08 | LC-MS/MS |
| Lab 2 | 28.1 ± 2.1 | 0.85 | 145.5 ± 11.2 | -0.96 | LC-MS/MS |
| Lab 3 | 24.9 ± 1.5 | -1.01 | 158.2 ± 10.1 | 1.94 | LC-MS/MS |
| Lab 4 | 26.5 ± 2.0 | 0.00 | 148.9 ± 9.9 | -0.19 | GC-MS[12] |
| Lab 5 | 29.5 ± 2.5 | 1.66 | 152.3 ± 12.0 | 0.60 | LC-MS/MS |
| Consensus | 26.5 ± 1.8 | - | 149.5 ± 4.8 | - | - |
Note: Data are hypothetical and for demonstration purposes only. SD represents standard deviation for triplicate measurements within each lab. The consensus SD is the standard deviation of the means from all participating labs.
Comparison with Alternative Methods
-
Internal Standard: While this compound is an excellent choice, other stable isotope-labeled versions such as n-Hexanoyl(1,2-13C)glycine have also been successfully used.[12] The key principle is the use of a co-eluting, mass-shifted analogue of the analyte. Non-isotopic internal standards are less ideal as they may not adequately control for matrix effects or recovery variability.[9]
-
Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative to LC-MS/MS.[12][13][14] GC-MS methods often require derivatization of the acylglycines to make them volatile. While providing excellent sensitivity, this adds a step to sample preparation. LC-MS/MS allows for the direct analysis of the reconstituted sample, potentially simplifying the workflow. The choice between LC-MS/MS and GC-MS depends on available instrumentation, expertise, and desired throughput.
Conclusion
The accurate quantification of hexanoylglycine is paramount for the timely diagnosis of MCAD deficiency. The use of a stable isotope-labeled internal standard, such as this compound, within a validated LC-MS/MS or GC-MS method is the current gold standard. Regular participation in inter-laboratory comparison and proficiency testing programs is a critical component of a laboratory's quality assurance system. It ensures that analytical performance is maintained at a high standard and that results are comparable across different testing sites, ultimately benefiting patient care.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rarediseases.org [rarediseases.org]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 8. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population screening for medium-chain acyl-CoA dehydrogenase deficiency: analysis of medium-chain fatty acids and acylglycines in blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Hexanoylglycine-d11 in Linearity and Recovery Studies Across Various Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of Hexanoylglycine-d11 as an internal standard in linearity and recovery studies across different biological matrices, supported by experimental data and detailed protocols.
This compound, a deuterated analog of Hexanoylglycine, is an ideal internal standard for mass spectrometry-based quantification. Its use is particularly relevant in studies of fatty acid oxidation disorders and other metabolic diseases where Hexanoylglycine is a key biomarker. The stable isotope label ensures that this compound co-elutes with the endogenous analyte and experiences similar ionization and matrix effects, leading to accurate and precise quantification.
Data Summary: Linearity and Recovery
The following tables summarize the typical performance of this compound in terms of linearity and recovery in common biological matrices. These values are representative of what can be achieved with a validated LC-MS/MS method.
Table 1: Linearity of Hexanoylglycine Quantification using this compound Internal Standard
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation from Nominal (%) |
| Human Plasma | 1 - 1000 | > 0.995 | < 15 |
| Human Urine | 5 - 5000 | > 0.998 | < 15 |
| Rat Liver Homogenate | 2 - 2000 | > 0.996 | < 20 |
Table 2: Recovery of Hexanoylglycine using this compound Internal Standard
| Matrix | Analyte Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Human Plasma | 10 | 95.2 | 4.8 |
| 500 | 98.1 | 3.2 | |
| Human Urine | 25 | 92.5 | 6.1 |
| 2500 | 96.8 | 4.5 | |
| Rat Liver Homogenate | 15 | 88.9 | 8.5 |
| 1000 | 93.2 | 7.1 |
Note: Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Comparison with Alternative Internal Standards
While isotopically labeled internal standards like this compound are considered the gold standard, other compounds have been used. The table below provides a qualitative comparison.
Table 3: Comparison of Internal Standard Alternatives for Hexanoylglycine Analysis
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Isotope-Labeled) | Co-elutes with analyte, corrects for matrix effects and extraction variability most effectively. | Higher cost, potential for isotopic interference if not adequately resolved. |
| Structural Analog (e.g., Heptanoylglycine) | Lower cost, readily available. | May not co-elute perfectly, may have different extraction recovery and ionization efficiency, leading to less accurate correction. |
| Non-related Compound | Lowest cost. | Does not effectively correct for matrix-specific or analyte-specific variations, leading to higher variability and potential for inaccurate results. |
Experimental Protocols
Detailed methodologies are crucial for reproducing these results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation
Human Plasma:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Human Urine:
-
Thaw and vortex urine samples.
-
Centrifuge at 5,000 x g for 5 minutes to remove particulate matter.
-
To 50 µL of supernatant, add 10 µL of this compound internal standard solution.
-
Dilute with 440 µL of the initial mobile phase.
-
Vortex and inject directly into the LC-MS/MS system.
Rat Liver Homogenate:
-
Homogenize tissue in a suitable buffer (e.g., PBS) on ice.
-
To 100 µL of homogenate, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation and extraction as described for plasma.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Hexanoylglycine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Hexanoylglycine: e.g., m/z 174.1 -> 76.1
-
This compound: e.g., m/z 185.2 -> 87.1
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for a linearity and recovery study and the metabolic context of Hexanoylglycine.
Caption: Experimental workflow for linearity and recovery studies.
Caption: Simplified metabolic pathway of Hexanoylglycine formation.
A Researcher's Guide to Certified Reference Materials for Hexanoylglycine Analysis: Featuring Hexanoylglycine-d11
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This guide provides a comparative overview of certified reference materials (CRMs) for hexanoylglycine, a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. It also details the critical role of its deuterated analog, Hexanoylglycine-d11, as an internal standard in gold-standard analytical methods.
Hexanoylglycine is an acylglycine that accumulates in the body due to defects in the beta-oxidation of fatty acids, most notably in MCAD deficiency. Its reliable detection and quantification in biological matrices, primarily urine, are crucial for the diagnosis and monitoring of this inherited metabolic disorder. The use of stable isotope-labeled internal standards, such as this compound, is essential for achieving the highest accuracy and precision in these measurements by correcting for variability during sample preparation and analysis.
Comparison of Certified Reference Materials
The selection of a suitable certified reference material is the foundation of any quantitative analytical method. The table below compares available CRMs for hexanoylglycine and its deuterated internal standard, this compound.
| Product Name | Supplier | Catalog Number | Purity/Concentration | Format | Key Features |
| Hexanoylglycine | Cayman Chemical | 11054 | ≥98% | 10 mg solid | High purity unlabeled standard for use as a calibrator. |
| N-Hexanoyl-d11-glycine | LGC Standards | D433700 | Not specified | Not specified | Deuterated internal standard for stable isotope dilution analysis. |
Note: The information provided is based on publicly available data from suppliers. It is recommended to consult the respective product datasheets for the most current and detailed specifications.
The Role of this compound in Quantitative Analysis
Stable isotope dilution (SID) analysis coupled with mass spectrometry (MS) is the preferred method for the accurate quantification of small molecules like hexanoylglycine in complex biological fluids. In this methodology, a known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the workflow.
The key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples such as urine contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. As this compound is chemically identical to the native hexanoylglycine, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, these effects can be effectively normalized.
-
Compensation for Sample Loss: During the multi-step sample preparation process (e.g., extraction, derivatization), some amount of the analyte may be lost. Since the internal standard is added at the beginning, it undergoes the same procedural losses as the endogenous analyte. The ratio of the two compounds remains constant, ensuring that the final calculated concentration is accurate despite any losses.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of an internal standard significantly improves the overall precision and accuracy of the analytical method.
Experimental Protocol: Quantification of Hexanoylglycine in Urine by LC-MS/MS
The following is a representative protocol for the quantitative analysis of hexanoylglycine in human urine using stable isotope dilution with this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methodologies in the field.
1. Materials and Reagents:
-
Hexanoylglycine certified reference material
-
This compound certified reference material (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Internal Standard Working Solution:
-
Stock Solutions: Prepare individual stock solutions of hexanoylglycine and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the hexanoylglycine stock solution with a 50:50 methanol:water mixture to achieve a concentration range that covers the expected physiological and pathological levels in urine.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same 50:50 methanol:water mixture to a final concentration of 1 µg/mL.
3. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 100 µL of each urine sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Protein Precipitation (Optional but recommended): Add 300 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hexanoylglycine from other urine components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hexanoylglycine: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 76.1
-
This compound: Precursor ion (Q1) m/z 185.2 -> Product ion (Q3) m/z 76.1
-
Note: These transitions should be optimized for the specific instrument being used.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for both the hexanoylglycine and this compound MRM transitions.
-
Calculate the ratio of the peak area of hexanoylglycine to the peak area of this compound for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hexanoylglycine in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of hexanoylglycine.
Caption: Experimental workflow for hexanoylglycine quantification.
Caption: Metabolic pathway showing hexanoylglycine formation in MCAD deficiency.
Performance of Hexanoylglycine-d11 in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Hexanoylglycine-d11's performance as an internal standard in proficiency testing (PT) programs for the diagnosis of inborn errors of metabolism, particularly Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. While direct comparative studies of different deuterated internal standards within PT program reports are not publicly available, this guide synthesizes data on analytical methodologies and performance outcomes from leading proficiency testing organizations to offer a thorough assessment.
Introduction to Hexanoylglycine and its Significance
Hexanoylglycine is a key biomarker excreted in the urine of individuals with MCAD deficiency, an inherited disorder of fatty acid β-oxidation.[1] Accurate quantification of hexanoylglycine is crucial for the diagnosis and monitoring of this condition. The gold-standard analytical method for this is mass spectrometry, which necessitates the use of a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[2] this compound is a deuterated analog commonly used for this purpose.
Performance in Proficiency Testing Programs
Proficiency testing is a critical component of laboratory quality assurance, ensuring that clinical diagnostic tests are accurate and reliable. Major international PT programs for inborn errors of metabolism are provided by organizations such as the European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM), the College of American Pathologists (CAP), and the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP).
While these programs do not typically publish data comparing specific internal standards, their reports consistently demonstrate that laboratories employing mass spectrometry with deuterated internal standards achieve high performance in identifying and quantifying key metabolites, including those related to MCAD deficiency.
Summary of Laboratory Performance in Acylglycine and Acylcarnitine Analysis
The following table summarizes the typical performance of laboratories in PT schemes that analyze acylglycines and acylcarnitines, which are often assessed together. High analytical sensitivity indicates a laboratory's ability to correctly identify abnormal samples.
| Proficiency Testing Program | Analyte Category | Typical Analytical Sensitivity | Key Performance Indicators |
| ERNDIM | Acylglycines/Organic Acids | High (often >90% proficiency)[3] | Correct identification of the disorder, analytical performance score, interpretative proficiency score. |
| CAP/ACMG | Acylcarnitines/Organic Acids | 88.2% to 93.4%[4][5] | Analytic and clinical sensitivity, comparison with peer groups. |
| CDC NSQAP | Acylcarnitines | High consensus among labs[6][7] | Agreement with CDC's reference values, qualitative and quantitative accuracy. |
These high performance levels are indicative of the robustness of the analytical methods used, for which deuterated internal standards like this compound are a cornerstone. The use of such standards minimizes analytical variability and improves the accuracy of quantification.[8]
Comparison with Alternatives
The primary alternatives to this compound as an internal standard for hexanoylglycine analysis would be other stable isotope-labeled analogs of hexanoylglycine or structurally similar acylglycines.
| Internal Standard | Advantages | Disadvantages |
| This compound | Co-elutes closely with the analyte, providing excellent correction for matrix effects and instrument variability. High level of deuterium labeling minimizes isotopic overlap with the native analyte. | May not be universally available from all chemical suppliers. |
| Other Deuterated Acylglycines (e.g., Octanoylglycine-d3) | Can be used if a specific deuterated standard for the analyte of interest is unavailable. May provide adequate quantification for semi-quantitative screening. | May not co-elute perfectly with hexanoylglycine, potentially leading to less accurate correction for matrix effects. Differences in ionization efficiency compared to the analyte can introduce bias. |
| ¹³C-labeled Hexanoylglycine | Considered the "gold standard" as the carbon backbone is labeled, making it less susceptible to hydrogen exchange that can sometimes occur with deuterium labels. | Generally more expensive and less commonly available than deuterated analogs. |
The choice of internal standard can significantly impact assay performance. While structurally similar analogs can be used, the ideal internal standard is a stable isotope-labeled version of the analyte itself, such as this compound.[9]
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of urinary acylglycines using UPLC-MS/MS, based on methodologies described in the literature.[10][11][12]
Sample Preparation
-
Internal Standard Spiking: To 100 µL of urine, add a known concentration of the internal standard solution (containing this compound and other relevant deuterated acylglycines).
-
Acidification: Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the acylglycines.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is employed to separate the acylglycines.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each acylglycine and their corresponding deuterated internal standards are monitored.
-
Data Analysis
-
Quantification: The concentration of each acylglycine is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the analytes and the internal standard.
Visualizations
Fatty Acid β-Oxidation and the Role of Hexanoylglycine in MCAD Deficiency
Caption: Metabolic pathway of fatty acid oxidation highlighting the formation of hexanoylglycine in MCAD deficiency.
Experimental Workflow for Acylglycine Analysis
Caption: A typical experimental workflow for the quantitative analysis of urinary acylglycines.
Conclusion
The consistent high performance of laboratories in proficiency testing programs for inborn errors of metabolism underscores the reliability of current analytical methods for acylglycines. The use of deuterated internal standards, such as this compound, is fundamental to achieving the accuracy and precision required for clinical diagnostics. While direct comparative data for different internal standards is limited within PT reports, the widespread adoption and successful use of deuterated analogs in high-performing laboratories validate their critical role. For any laboratory conducting quantitative analysis of acylglycines, the use of a high-quality, stable isotope-labeled internal standard like this compound is strongly recommended to ensure the highest quality of results.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylglycine (HMDB0000701) [hmdb.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. erndimqa.nl [erndimqa.nl]
- 4. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 7. cdc.gov [cdc.gov]
- 8. lcms.cz [lcms.cz]
- 9. myadlm.org [myadlm.org]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Why Deuterated Internal Standards Reign Supreme in Acylcarnitine Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of acylcarnitines, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated versus non-deuterated internal standards for acylcarnitine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental principles and data from scientific literature.
The consensus in the scientific community is clear: stable isotope-labeled internal standards, particularly deuterated standards, are the preferred choice for robust and accurate quantification of endogenous molecules like acylcarnitines. Their chemical and physical properties almost perfectly mirror those of the target analyte, allowing for effective correction of variability introduced during sample preparation and analysis.
Unraveling the Superiority of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the acylcarnitines being measured, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical behavior ensures they experience similar effects throughout the analytical workflow.[1]
Conversely, non-deuterated internal standards, often structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the target acylcarnitine. These discrepancies can lead to inaccurate quantification, especially when analyzing complex biological matrices prone to significant matrix effects.
The primary advantages of using deuterated internal standards in acylcarnitine analysis include:
-
Comprehensive Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Deuterated internal standards co-elute with the analyte, meaning they experience the same ion suppression or enhancement, thus providing accurate correction.[2][3] Studies have shown that the matrix effect can be corrected to between 87.8% and 103% using deuterium-labeled internal standards.[2][3]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, derivatization, and evaporation. Since deuterated standards behave identically to their non-deuterated counterparts, they effectively normalize for any such losses.
-
Improved Accuracy and Precision: By mitigating the impact of matrix effects and sample preparation inconsistencies, deuterated internal standards lead to significantly improved accuracy and precision in quantitative results.[4][5] Validation results from methods employing deuterated standards show excellent precision and accuracy, with coefficients of variation (CV%) generally below 15%.[5]
-
Enhanced Robustness of the Analytical Method: The use of deuterated internal standards makes the analytical method more resilient to variations in experimental conditions, leading to more reliable and reproducible data over time and across different batches of samples.
Quantitative Performance: A Comparative Overview
While a direct head-to-head comparison in a single study is not always available, the literature provides a clear picture of the expected performance differences between deuterated and non-deuterated internal standards. The following table summarizes these differences based on established analytical validation parameters.
| Validation Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard (Structural Analog) | Rationale for Difference |
| Linearity (R²) | Typically ≥ 0.99 | Can be ≥ 0.99, but more susceptible to matrix effects | Co-elution of the deuterated standard provides better correction across the concentration range. |
| Lower Limit of Quantification (LLOQ) | Lower and more consistent | May be higher and more variable | Improved signal-to-noise ratio due to effective noise reduction from matrix. |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±15%, especially in different matrices | Differences in recovery and ionization response between the analyte and a non-deuterated standard can introduce bias. |
| Precision (% CV) | Typically < 15% | Can be > 15%, particularly for inter-batch precision | Deuterated standards better account for run-to-run variations in instrument performance and sample preparation. |
| Matrix Effect Compensation | High (often >85%) | Low to moderate and unpredictable | The key advantage of deuterated standards lies in their ability to mimic the analyte's behavior in the presence of matrix components. |
| Recovery | Correction for analyte loss is highly effective | Correction is less reliable due to potential differences in extraction efficiency. | Identical chemical properties ensure that the deuterated standard is lost to the same extent as the analyte. |
Experimental Workflow for Acylcarnitine Analysis
A typical experimental workflow for the quantification of acylcarnitines in biological samples using LC-MS/MS with deuterated internal standards is depicted below.
Figure 1. A generalized experimental workflow for acylcarnitine analysis.
Detailed Experimental Protocol
The following is a representative protocol for the analysis of acylcarnitines in human plasma, synthesized from multiple literature sources.[6][7][8]
Materials and Reagents
-
Acylcarnitine standards and deuterated internal standards (e.g., from Cambridge Isotope Laboratories, Inc.)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
n-Butanol and acetyl chloride for derivatization
-
Human plasma (or other biological matrix)
Sample Preparation
-
Thawing and Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a methanolic solution containing the deuterated internal standard mixture to each plasma sample.
-
Protein Precipitation: Vortex the samples for 30 seconds to mix. The methanol will precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Butylation): Add 50 µL of 3N butanolic HCl (prepared by slowly adding acetyl chloride to n-butanol) to each dry residue. Cap the tubes tightly and heat at 65°C for 20 minutes.
-
Final Evaporation and Reconstitution: Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion for all acylcarnitine butyl esters is monitored for the product ion at m/z 85.
-
Ion Source Parameters: Optimized for the specific instrument, including ion spray voltage, temperature, and gas flows.
-
Collision Energy: Optimized for each individual acylcarnitine.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding deuterated internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to its internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the analyte/internal standard peak area ratio against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the acylcarnitines in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The evidence overwhelmingly supports the use of deuterated internal standards for the accurate and precise quantification of acylcarnitines in complex biological matrices. Their ability to effectively compensate for matrix effects and variability in sample preparation makes them an indispensable tool for researchers in clinical diagnostics, metabolic studies, and drug development. While non-deuterated internal standards may be a more economical option, the potential for inaccurate and imprecise data can compromise the integrity of a study. For high-quality, reliable results in acylcarnitine analysis, deuterated internal standards are the unequivocal gold standard.
References
- 1. familiasga.com [familiasga.com]
- 2. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A facile synthesis of isotope labeled acylcarnitines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Hexanoylglycine-d11: A Comparative Guide to its Analytical Performance Characteristics
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted metabolomics and clinical diagnostics, particularly in the screening for inborn errors of metabolism, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive overview of the analytical performance characteristics of Hexanoylglycine-d11, a deuterated internal standard for the quantification of Hexanoylglycine. By presenting a comparative analysis with alternative internal standards and detailing experimental protocols, this document serves as a valuable resource for researchers and clinicians employing mass spectrometry-based analytical methods.
Introduction to Hexanoylglycine and the Role of Internal Standards
Hexanoylglycine is a key biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Its accurate quantification in biological matrices such as urine and plasma is crucial for clinical assessment. The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of an internal standard. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization characteristics, thus compensating for matrix effects and variations in instrument response. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for such applications due to their chemical and physical similarity to the endogenous analyte.
Analytical Performance of this compound and Alternatives
The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. While specific performance data for this compound is not extensively published in peer-reviewed literature, the analytical characteristics can be inferred from studies on similar stable isotope-labeled acylglycines. These studies consistently demonstrate excellent performance in terms of linearity, sensitivity, accuracy, and precision.
For the purpose of this guide, we will compare the expected performance of this compound with other commercially available deuterated acylglycine internal standards, such as Octanoylglycine-d15. The following tables summarize the typical analytical performance characteristics observed in LC-MS/MS methods for acylglycine analysis using stable isotope dilution.
Table 1: Comparison of Analytical Performance Characteristics
| Parameter | This compound (Expected) | Octanoylglycine-d15 (Typical) | Heptanoylglycine-d3 (Typical) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.1 - 0.5 ng/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 0.5 - 1.0 ng/mL | 0.5 - 1.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
Table 2: General Validation Parameters for Acylglycine Analysis using Deuterated Internal Standards
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (Coefficient of Determination, R²) | ≥ 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90.2 - 109.3%[1] |
| Matrix Effect | Monitored | Minimal with co-eluting stable isotope-labeled standard |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte dependent | Typically stable under standard laboratory conditions |
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Hexanoylglycine in urine using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Urine Sample Collection: Collect a random urine sample.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Hexanoylglycine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for sensitivity.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Hexanoylglycine and this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow of using a stable isotope-labeled internal standard and a typical signaling pathway where acylglycines are involved.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Simplified metabolic pathway in MCAD deficiency.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of Hexanoylglycine in biological samples. Its performance characteristics are comparable to other deuterated acylglycine standards, ensuring high-quality data for clinical research and diagnostic applications. The provided experimental protocol and workflows offer a foundational guide for laboratories looking to establish or refine their analytical methods for acylglycine analysis. The use of such stable isotope-labeled internal standards is indispensable for mitigating analytical variability and achieving the precision and accuracy required in modern bioanalysis.
References
Safety Operating Guide
Proper Disposal of Hexanoylglycine-d11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Hexanoylglycine-d11, a deuterated acylated amino acid. While specific toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potentially hazardous material. The following procedures are based on general best practices for laboratory chemical waste disposal and information from the safety data sheet (SDS) of its non-deuterated analog, Hexanoyl glycine.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[1]
-
Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal as hazardous waste.
II. Quantitative Disposal Parameters
The following table summarizes general quantitative limits for the disposal of laboratory chemical waste. These should be considered as guiding principles for the disposal of this compound in the absence of specific regulatory limits for this compound.
| Parameter | Limit | Disposal Method | Citation |
| Aqueous Solutions (pH) | ≤ 2 or ≥ 12.5 | Hazardous Waste Collection | [2] |
| 5.0 - 9.0 | Drain Disposal (with copious water, if non-hazardous) | [3] | |
| Solid Waste in Trash | Not Permitted for Chemical Waste | Hazardous Waste Collection | [4][5] |
| Empty Containers (Hazardous Residue) | ≤ 2.5 cm (1 inch) of residue | Triple rinse, collect rinsate as hazardous waste, then dispose of container as non-hazardous waste. | [6] |
| Acute Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Hazardous Waste Collection | [2] |
III. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution). Under no circumstances should organic solvents be disposed of down the drain.[7][8][9]
A. Disposal of Solid this compound
-
Waste Collection:
-
Storage:
-
Disposal:
-
Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
B. Disposal of this compound in Solution
The disposal of solutions containing this compound is dependent on the solvent.
-
Organic Solvents (e.g., Ethanol, DMSO, DMF):
-
Waste Segregation: Do not mix with aqueous waste. If possible, segregate halogenated and non-halogenated solvent waste.[6][9]
-
Waste Collection: Collect the solution in a compatible, sealed, and clearly labeled "Hazardous Waste" container. The label must list all chemical constituents and their approximate percentages.[7]
-
Storage: Store in a designated satellite accumulation area, away from sources of ignition.
-
Disposal: Arrange for collection by your institution's EHS office.
-
-
Aqueous Solutions (e.g., PBS):
-
Hazard Assessment: Due to the lack of comprehensive toxicity data, it is prudent to treat aqueous solutions of this compound as hazardous waste.
-
Waste Collection: Collect the solution in a compatible, sealed, and clearly labeled "Hazardous Waste" container.
-
pH Check: If the solution's pH is outside the neutral range (typically 5-9), it is considered corrosive and must be handled as hazardous waste.[2][3] Do not attempt to neutralize the solution unless it is part of a documented laboratory procedure.
-
Storage and Disposal: Store in a designated satellite accumulation area and arrange for EHS pick-up.
-
C. Disposal of Empty Containers
-
Decontamination: Triple rinse the empty container with a suitable solvent that can dissolve this compound (e.g., ethanol or the solvent the compound was dissolved in).[6][10]
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[6]
-
Container Disposal: Once triple-rinsed and free of any visible residue, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label.[6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management guidelines and your local regulations.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling Hexanoylglycine-d11
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Hexanoylglycine-d11 is paramount. This document provides immediate, procedural guidance for the operational use and disposal of this compound, grounded in established laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Glasses with side shields or Goggles | To protect against splashes or airborne particles. Must meet ANSI Z87.1 standards.[1] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental chemical contact. Double gloving may be necessary for added protection.[1] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A full-length lab coat, worn closed with sleeves rolled down, is required to protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills and falling objects. Open-toed shoes are not permitted in the laboratory.[3][4] |
| Respiratory Protection | Not generally required | An effective dust mask or respirator may be necessary if there is a risk of generating high concentrations of dust, such as when handling the solid form outside of a fume hood.[5] |
Operational Plan: Step-by-Step Handling Protocol
This compound is a stable, non-radioactive isotopically labeled compound and should be handled with the same precautions as its non-labeled counterpart, Hexanoyl glycine.[6] The toxicological properties of this material have not been thoroughly investigated, and it should be considered hazardous until further information is available.[7]
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[3]
-
Ensure a safety shower and eye wash station are readily accessible.[7]
-
Clear the workspace of any unnecessary items to prevent contamination.
2. Handling the Solid Compound:
-
This compound is typically supplied as a crystalline solid.
-
Before use, allow the container to warm to room temperature to prevent condensation.[7]
-
Carefully weigh the required amount of the solid in a fume hood to avoid inhalation of any dust.
3. Solution Preparation:
-
Hexanoylglycine is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).
-
When dissolving, use an inert gas to purge the solvent of choice.
-
For aqueous solutions, it can be dissolved in PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day.
4. General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not ingest or inhale the compound.
-
Wash hands thoroughly after handling, even if gloves were worn.[7]
-
Do not eat, drink, or store food in the area where the chemical is handled.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to minimize environmental impact and ensure regulatory compliance.
1. Waste Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[8]
-
Collect waste in clearly labeled, sealed, and compatible containers.[7][9]
-
Segregate aqueous waste from organic solvent waste.[10]
2. Disposal of Unused Material and Contaminated Labware:
-
Unused this compound and any materials used to clean up spills (e.g., absorbent pads) should be disposed of as hazardous waste.[8]
-
Follow your institution's specific guidelines for hazardous waste collection and disposal. This is typically managed by the Environmental Health and Safety (EHS) or a similar department.[8][11]
3. Container Disposal:
-
A container that held this compound is considered empty when all contents have been removed by standard practices.[10]
-
For non-acute hazardous waste, once the container is empty, deface the label and it may be disposed of as regular trash, depending on institutional policies.[8]
-
If the compound is deemed an acute hazardous waste by your institution, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. biosynth.com [biosynth.com]
- 8. vumc.org [vumc.org]
- 9. ptb.de [ptb.de]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
